4-Amino-2-(methylthio)thiazole-5-carbonitrile
Description
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Properties
IUPAC Name |
4-amino-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S2/c1-9-5-8-4(7)3(2-6)10-5/h7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUFPYSYQQCDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350283 | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39736-28-2 | |
| Record name | 4-Amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidating the Molecular Architecture: A Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile
For Immediate Release
Presents a comprehensive guide to the structural elucidation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a detailed overview of the spectroscopic characterization and a plausible synthetic pathway for this molecule.
This technical whitepaper is intended for researchers, scientists, and professionals in the field of drug development. It outlines the analytical methodologies and interpretation of data required to confirm the structure of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of established physical data and predicted spectroscopic values based on the analysis of analogous structures.
Physicochemical Properties
The fundamental physical and chemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₅N₃S₂ |
| Molecular Weight | 171.25 g/mol |
| Melting Point | 202-204 °C[1] |
| Appearance | Solid |
| Boiling Point | 401.3 ± 55.0 °C (Predicted) |
Spectroscopic Data for Structure Elucidation
The confirmation of the molecular structure of 4-Amino-2-(methylthio)thiazole-5-carbonitrile would be achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data from these analyses are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the protons of the amino group and the methylthio group.
Table 2: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.10 | Singlet (broad) | 2H | -NH₂ |
| ~2.50 | Singlet | 3H | -SCH₃ |
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon environments within the molecule.
Table 3: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C2 (Thiazole ring) |
| ~165 | C4 (Thiazole ring) |
| ~115 | -CN (Nitrile) |
| ~85 | C5 (Thiazole ring) |
| ~15 | -SCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (Amino group) |
| 2220 - 2260 | Strong, Sharp | C≡N stretching (Nitrile) |
| 1640 - 1600 | Medium | N-H bending (Amino group) |
| 1550 - 1450 | Medium | C=N and C=C stretching (Thiazole ring) |
| ~1315 | Medium | C-N stretching |
| ~700 | Medium | C-S stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 171 | High | [M]⁺ (Molecular Ion) |
| 156 | Medium | [M - CH₃]⁺ |
| 129 | Medium | [M - CH₃S]⁺ |
| 102 | Medium | [C₃H₂N₂S]⁺ |
Experimental Protocols
This section details a plausible synthetic route for 4-Amino-2-(methylthio)thiazole-5-carbonitrile and the standard protocols for its spectroscopic characterization.
Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
A potential synthesis can be adapted from the well-established Cook-Heilbron thiazole synthesis. This method involves the reaction of an α-aminonitrile with a dithioester.
Reaction Scheme:
References
Technical Guide: Physicochemical Properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound featuring a thiazole core, a functionalities known for a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery. Thiazole derivatives are recognized for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is presented below.
| Property | Value | Reference |
| CAS Number | 39736-28-2 | [1] |
| Molecular Formula | C₅H₅N₃S₂ | [2] |
| Molecular Weight | 171.25 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 202-204 °C | [2][3][4] |
| Boiling Point (Predicted) | 401.3 ± 55.0 °C at 760 mmHg | [2][3][5] |
| Water Solubility (ESOL) | 0.545 mg/mL (classified as "Soluble") | [6] |
| logP (XLogP3) | 2.1 | [7] |
| pKa (Predicted) | -0.20 ± 0.10 | [5] |
| Purity | 96-98% | [2] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [5] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections detail generalized experimental protocols for key parameters.
Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small sample of the compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C/min near the expected melting point).
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.
Solubility Determination
Solubility is a key factor in drug formulation and bioavailability.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
A known amount of the compound (e.g., 1 mg) is weighed and placed into a test tube.
-
A specific volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under those conditions. If not, the amount of solvent can be incrementally increased to determine the approximate solubility limit.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability.
Apparatus:
-
Separatory funnel
-
n-Octanol and water (mutually saturated)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Vortex mixer or shaker
Procedure (Shake-Flask Method):
-
A known concentration of the compound is dissolved in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are added to a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, and then allowed to separate.
-
The concentration of the compound in each phase is determined using a suitable analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized acidic and basic titrants
Procedure (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent (usually water or a water/co-solvent mixture).
-
A pH electrode is immersed in the solution, and the initial pH is recorded.
-
The solution is titrated with a standardized solution of a strong acid or base, added in small increments.
-
The pH is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Synthesis and Biological Activity
General Synthesis of 2-Aminothiazole Derivatives
The synthesis of 2-aminothiazole derivatives can be achieved through several established methods, most notably the Hantzsch thiazole synthesis.[4][6][8]
Hantzsch Thiazole Synthesis: This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 4-Amino-2-(substituted)thiazole-5-carbonitriles, a variation of this reaction is employed.
Illustrative Reaction Scheme: A common starting material is an α-halocarbonyl compound which reacts with a thiourea derivative. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the electrophilic carbon of the carbonyl compound, followed by cyclization and dehydration to form the thiazole ring.
Figure 1. Simplified Hantzsch Thiazole Synthesis Workflow.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for 4-Amino-2-(methylthio)thiazole-5-carbonitrile are not extensively documented, thiazole derivatives are known to exhibit a broad range of biological activities, including anticancer effects.[2][9][10] These compounds can modulate various signaling pathways implicated in cancer progression.
Hypothetical Anticancer Mechanism: Many thiazole-based anticancer agents function by inhibiting key enzymes or receptors involved in cell proliferation and survival, such as protein kinases. Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).
Figure 2. Hypothetical Signaling Pathway Modulation by a Thiazole Derivative.
Experimental and Analytical Workflow
A logical workflow is crucial for the systematic characterization of a novel compound.
Figure 3. General Workflow for Compound Characterization.
Conclusion
This technical guide provides essential physicochemical data and procedural insights for 4-Amino-2-(methylthio)thiazole-5-carbonitrile. The tabulated properties, detailed experimental protocols, and illustrative diagrams offer a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related thiazole derivatives for potential therapeutic applications. The favorable solubility and lipophilicity profile suggest that this compound warrants further investigation in drug discovery programs.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile
CAS Number: 39736-28-2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS No. 39736-28-2), a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific research on this particular molecule is limited in publicly available literature, this document consolidates its known physicochemical properties and safety information. Furthermore, it extrapolates potential synthetic routes and biological activities based on the well-established chemistry and pharmacology of the 2-aminothiazole scaffold. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in medicinal chemistry and drug development.
Physicochemical Properties
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a solid organic compound.[1] Its core structure consists of a thiazole ring substituted with an amino group, a methylthio group, and a cyano (carbonitrile) group. These functional groups are key determinants of its chemical reactivity and potential biological interactions.
| Property | Value | Source |
| CAS Number | 39736-28-2 | [1] |
| Molecular Formula | C₅H₅N₃S₂ | [1] |
| Molecular Weight | 171.25 g/mol | [1] |
| IUPAC Name | 4-amino-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥98% | [1] |
| InChI Key | USUFPYSYQQCDED-UHFFFAOYSA-N | [1] |
| Storage Conditions | 2-8°C, Keep in a dark place, sealed in dry | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile was not found in the surveyed literature, a plausible synthetic route can be proposed based on established methods for creating substituted 2-aminothiazoles, such as the Hantzsch thiazole synthesis.[2] A common approach involves the cyclization of an α-halocarbonyl compound with a thiourea derivative.
Proposed Synthetic Workflow
The synthesis could logically proceed from a suitable α-thiocyanato ketone or a related precursor, which then undergoes cyclization. The following diagram illustrates a hypothetical workflow for the synthesis.
Caption: Hypothetical synthesis workflow for the target compound.
Detailed Hypothetical Experimental Protocol
This protocol is a representative example based on general syntheses of similar 2-aminothiazole structures.[3][4] Note: This is a theoretical procedure and must be adapted and optimized under controlled laboratory conditions.
-
Step 1: Formation of a Ketene Dithioacetal Intermediate. To a cooled solution (0-5°C) of malononitrile and a suitable base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol, add carbon disulfide dropwise while stirring. The reaction mixture is stirred for several hours at room temperature to form a dithiocarboxylate salt.
-
Step 2: S-Methylation. The resulting salt from Step 1 is treated with a methylating agent, such as methyl iodide, to yield a ketene dithioacetal intermediate. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 3: Cyclization to form the Thiazole Ring. The methylated intermediate is then treated with a halogenating agent (e.g., sulfuryl chloride or N-bromosuccinimide) to create a reactive α-halo intermediate. Subsequent treatment with a source of ammonia (e.g., aqueous or gaseous ammonia) would induce cyclization and formation of the 4-amino-thiazole ring.
-
Step 4: Purification. The crude product is isolated by filtration or extraction. Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or column chromatography on silica gel to yield the final, pure 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Biological and Pharmacological Profile
Specific biological activity data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not available in the reviewed literature. However, the 2-aminothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds.[2][5]
Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many thiazole derivatives exhibit cytotoxic effects against various cancer cell lines by targeting critical cellular pathways.[6][7][8]
-
Antimicrobial Activity: The thiazole ring is present in compounds with significant antibacterial and antifungal properties.[9][10]
-
Enzyme Inhibition: This class of compounds is known to act as inhibitors for various enzymes, such as kinases, which are crucial targets in cancer therapy.[9]
-
Anti-inflammatory and Antioxidant Effects: Some 2-aminothiazole derivatives have shown potential as anti-inflammatory and antioxidant agents.[3]
Given its structure, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is a valuable candidate for screening in various biological assays to explore its potential therapeutic utility.
Potential Signaling Pathway Involvement
As many 2-aminothiazole derivatives function as kinase inhibitors, it is plausible that 4-Amino-2-(methylthio)thiazole-5-carbonitrile could interact with kinase-mediated signaling pathways. The diagram below illustrates a generic signaling cascade where a hypothetical inhibitor (like the subject compound) blocks the action of a protein kinase, thereby preventing the phosphorylation of downstream targets and inhibiting a cellular response like proliferation.
Caption: Generic kinase inhibition signaling pathway.
Safety and Handling
Based on available safety data, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is considered hazardous.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Source: [1]
Conclusion
4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS 39736-28-2) is a chemical entity with a structural framework characteristic of many biologically active molecules. While direct experimental data on its synthesis and bioactivity are sparse, its relationship to the pharmacologically significant 2-aminothiazole class suggests its potential as a valuable building block or lead compound in drug discovery. This guide provides the foundational physicochemical and safety data, alongside plausible synthetic and mechanistic frameworks, to encourage and facilitate further research into this promising compound.
References
- 1. 4-Amino-2-(methylthio)thiazole-5-carbonitrile | 39736-28-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This technical guide focuses on the biological activities of 4-amino-2-(methylthio)thiazole-5-carbonitrile and its structurally related analogs. While specific data on the parent compound is limited in publicly available literature, extensive research on its derivatives has revealed potent anticancer, antimicrobial, and enzyme inhibitory activities. This document consolidates the existing data, providing a comprehensive overview of the therapeutic potential of this chemical scaffold. It includes a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
The thiazole ring is a fundamental structural motif in numerous biologically active molecules, including approved drugs and clinical candidates. The unique electronic properties and steric features of the thiazole nucleus enable it to interact with a wide range of biological targets. The 4-amino-2-(methylthio)thiazole-5-carbonitrile core represents a versatile scaffold for the synthesis of novel therapeutic agents. Derivatives of this core have demonstrated significant potential in various therapeutic areas, which will be detailed in the subsequent sections.
Synthesis
The synthesis of 4-amino-2-(methylthio)thiazole-5-carbonitrile and its derivatives often involves the reaction of an α-aminonitrile with a source of thiocarbonyl, such as carbon disulfide or isothiocyanates, in a variation of the Cook-Heilbron thiazole synthesis. Further modifications at the amino and methylthio groups, as well as the carbonitrile, can lead to a diverse library of compounds for biological screening.
Biological Activities
Derivatives of 4-amino-2-(methylthio)thiazole-5-carbonitrile have exhibited a broad spectrum of biological activities. The primary areas of investigation include anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Thiazole-based compounds have shown promising results as anticancer agents, targeting various cancer cell lines. The cytotoxic effects are often evaluated using standard assays such as the MTT assay.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1= Cl; Ar = 4-BrC6H4) | NCI-H522 (Non-small cell lung) | DHFR inhibition | 0.06 | [1] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1 = Cl, OCH3; Ar= OCH3) | - | DHFR inhibition | 0.1 | [1] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative (R1 = OCH3; Ar= OCH3) | - | DHFR inhibition | 2.5 | [1] |
| 4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl} benzaldehyde | MDA-MB-231 (Breast) | MTT | >100 | [2] |
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast) | MTT | ~100 | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | K563 (Leukemia) | Antiproliferative | Comparable to Dasatinib | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | MCF-7 (Breast) | Antiproliferative | 20.2 | [2] |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d) | HT-29 (Colon) | Antiproliferative | 21.6 | [2] |
Antimicrobial Activity
The thiazole scaffold is a key component of many antimicrobial agents. Derivatives have been tested against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 2,5′-bisthiazole derivatives | M. tuberculosis H37Rv | - | 9.64 - 23.64 | [3] |
| 2,5′-bisthiazole derivatives | M. bovis BCG | - | 9.64 - 23.64 | [3] |
| Hydrazone-linked 1,4-phenylenebisthiazole | Candida albicans | - | 0.12 | [3] |
Enzyme Inhibition
Certain thiazole derivatives have been identified as potent inhibitors of various enzymes, suggesting their potential in treating diseases associated with enzyme dysregulation.
Table 3: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Enzyme | Assay | Ki (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | - | 0.008 | [4] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | - | 0.124 | [4] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | - | 0.129 | [4] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | - | 0.083 | [4] |
| 2-phenylamino-4-methyl-5-acetylthiazole | β-Ketoacyl-ACP synthase (KAS I) | Fluorescence titration | 25 (Kd) | [5] |
Experimental Protocols
This section provides an overview of the methodologies used to assess the biological activities of thiazole derivatives, as described in the cited literature.
Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared and added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Enzyme Inhibition Assay - General Protocol
-
Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibition Assay: The enzyme is pre-incubated with various concentrations of the inhibitor (test compound).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence.
-
Data Analysis: The initial reaction velocities are calculated, and the IC50 or Ki values are determined by fitting the data to appropriate enzyme inhibition models.
Signaling Pathways and Mechanistic Diagrams
The following diagrams illustrate potential mechanisms of action and experimental workflows related to the biological activities of thiazole derivatives.
Conclusion and Future Directions
The 4-amino-2-(methylthio)thiazole-5-carbonitrile scaffold holds significant promise for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, warrant further investigation. Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The data and protocols presented in this guide provide a solid foundation for advancing the exploration of this important class of heterocyclic compounds.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTT Journal [cttjournal.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 4-Amino-2-(methylthio)thiazole-5-carbonitrile. While the broader class of 2-aminothiazole derivatives has been extensively studied and shown to possess a wide range of biological activities, research dedicated to this particular compound is not publicly available. Therefore, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
The 2-aminothiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a key structural component in a variety of biologically active compounds. Derivatives of 2-aminothiazole have been investigated for their potential as:
-
Anticancer Agents: Many 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1][2][3][4][5][6][7][8]
-
Antimicrobial Agents: The thiazole ring is a core component of several antimicrobial drugs. Research has shown that 2-aminothiazole derivatives can exhibit antibacterial and antifungal properties.[9][10][11][12][13][14]
-
Kinase Inhibitors: The 2-aminothiazole moiety serves as a versatile scaffold for the design of inhibitors targeting various kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.[1][3][5]
While these general activities of the 2-aminothiazole class are well-documented, the specific biological targets and signaling pathways modulated by 4-Amino-2-(methylthio)thiazole-5-carbonitrile remain uninvestigated in the available scientific literature. Without experimental data from studies on this specific molecule, any discussion of its mechanism of action would be purely speculative and would not meet the standards of a technical guide for researchers and drug development professionals.
To provide the requested in-depth analysis, future research would need to focus on:
-
Synthesis and Characterization: The synthesis and full analytical characterization of 4-Amino-2-(methylthio)thiazole-5-carbonitrile would be the foundational step.
-
Biological Screening: The compound would need to be screened against a variety of biological targets, such as a panel of kinases, cancer cell lines, and microbial strains, to identify any potential activity.
-
Mechanism of Action Studies: If significant activity is observed, further studies would be required to elucidate the specific molecular mechanism. This would involve a range of biochemical and cell-based assays, such as:
-
Enzyme inhibition assays to determine IC50 or Ki values.
-
Cellular thermal shift assays (CETSA) to identify direct protein targets.
-
Western blotting to analyze the modulation of signaling pathways.
-
Gene expression profiling to understand the broader cellular response.
-
Currently, there is no specific information available in the public domain regarding the mechanism of action of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. While the broader family of 2-aminothiazole derivatives displays a rich and diverse pharmacology, this does not provide a factual basis for a detailed technical guide on the specific compound of interest. The scientific community awaits dedicated research to uncover the potential biological activities and therapeutic applications of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. Without such studies, any detailed description of its mechanism of action remains beyond the scope of current knowledge.
References
- 1. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: An In-depth Technical Guide
Disclaimer: This document synthesizes the therapeutic potential of the 4-amino-2-(methylthio)thiazole-5-carbonitrile scaffold based on extensive research into the broader class of 2-aminothiazole derivatives. Direct experimental data on 4-Amino-2-(methylthio)thiazole-5-carbonitrile is limited in publicly available literature. Therefore, the identified targets and pathways are inferred from structurally related compounds and should be considered as potential avenues for further investigation.
Introduction
The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including clinically approved drugs.[1][2] Its versatile scaffold allows for diverse chemical modifications, leading to a wide array of pharmacological activities.[1] This technical guide explores the potential therapeutic targets of 4-Amino-2-(methylthio)thiazole-5-carbonitrile by examining the established biological activities of its structural analogs. The primary therapeutic area for 2-aminothiazole derivatives is oncology, with significant potential as enzyme inhibitors and modulators of key cellular signaling pathways.[2][3][4]
Potential Therapeutic Areas and Molecular Targets
The 2-aminothiazole framework is associated with a broad spectrum of biological activities, suggesting multiple potential therapeutic applications for derivatives like 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Anticancer Activity
A substantial body of evidence points to the potent anti-proliferative and cytotoxic effects of 2-aminothiazole derivatives against a variety of human cancer cell lines.[2][3]
Potential Molecular Targets and Mechanisms:
-
Kinase Inhibition: Many 2-aminothiazole derivatives function as kinase inhibitors, a critical class of anticancer drugs.[4]
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2, a key transducer of angiogenic signals, has been observed with some 2-aminobenzothiazole derivatives.[5]
-
PI3Kα: The PI3K/AKT/mTOR pathway is crucial for cell survival and proliferation, and 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα.[5]
-
ROCK II: 4-Aryl-5-aminoalkyl-thiazole-2-amines have shown inhibitory activity against Rho-associated coiled-coil containing protein kinase II.[6]
-
Hec1/Nek2: Acylated 4-aryl-N-arylcarbonyl-2-aminothiazoles have been designed as inhibitors of Hec1/Nek2, which are involved in mitotic progression.[7]
-
-
Induction of Apoptosis: 2-aminothiazole derivatives have been shown to trigger programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: These compounds can halt cell proliferation by inducing cell cycle arrest, commonly at the G0/G1 or G2/M phases.[3]
-
Tubulin Polymerization Inhibition: Some derivatives target the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[1]
-
Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) Inhibition: Modulation of histone acetylation by inhibiting HAT and HDAC enzymes is another mechanism by which these compounds can induce cell cycle arrest and apoptosis.[1]
Enzyme Inhibition
Beyond cancer-related kinases, 2-aminothiazole derivatives have shown inhibitory activity against other classes of enzymes.
Potential Molecular Targets:
-
Carbonic Anhydrases (CAs): Derivatives have demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[8]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests potential applications in neurodegenerative diseases.[8]
Other Potential Pharmacological Activities
Research on various 4-amino-5-substituted thiazole derivatives has also indicated potential for:
Data Presentation: In Vitro Efficacy of 2-Aminothiazole Derivatives
The following tables summarize quantitative data for various 2-aminothiazole derivatives, illustrating the potential potency of this chemical class.
Table 1: Anticancer Activity (IC50/GI50) of Selected 2-Aminothiazole Derivatives [3]
| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) |
| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) |
Table 2: Enzyme Inhibition by 2-Aminothiazole Derivatives [6][8]
| Compound/Derivative | Target Enzyme | Ki / IC50 Value |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 μM (Ki) |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 μM (Ki) |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM (Ki) |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM (Ki) |
| 4-aryl-5-aminomethyl-thiazole-2-amine (Compound 10l) | ROCK II | 20 nM (IC50) |
Experimental Protocols
The evaluation of the biological activity of 2-aminothiazole derivatives typically involves a series of in vitro and in vivo assays.
Anticancer Activity Evaluation
-
MTT Assay (Cell Viability):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Flow Cytometry (Cell Cycle Analysis):
-
Treat cells with the test compound for a predetermined time.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells and treat with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]
-
-
Western Blotting (Apoptosis Marker Detection):
-
Treat cells with the test compound.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
Enzyme Inhibition Assays
-
Kinase Inhibition Assay (ELISA-based for ROCK II):
-
Coat a microplate with a substrate for the kinase (e.g., myosin phosphatase targeting subunit 1 for ROCK II).
-
Add the kinase, ATP, and various concentrations of the inhibitor (test compound).
-
Incubate to allow the phosphorylation reaction to occur.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance to quantify the extent of phosphorylation, which is inversely proportional to the inhibitor's activity.[6]
-
-
Carbonic Anhydrase and Cholinesterase Inhibition Assays: These assays are typically performed using spectrophotometric methods. For carbonic anhydrase, the assay measures the inhibition of the enzyme-catalyzed hydration of CO2. For cholinesterases, the assay measures the inhibition of the hydrolysis of a substrate like acetylthiocholine, where the product reacts with Ellman's reagent (DTNB) to produce a colored product.
Visualizations
Experimental Workflow for Anticancer Evaluation
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological properties of some 4-amino-5-substituted thiazole-2(3H)-thiones and thiazolo(4,5-d)pyrimidin-7(6H)-one-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its discovery, historical development, and key synthetic methodologies. A thorough examination of its physicochemical properties is presented, supported by tabulated quantitative data. Detailed experimental protocols for its synthesis are provided to enable replication and further investigation. Additionally, this guide includes visualizations of synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in pharmaceutical research due to its presence in a wide array of biologically active molecules. The unique arrangement of a primary amine, a methylthio group, and a nitrile functionality on the thiazole core imparts specific electronic and steric properties to the molecule, making it a valuable building block for the synthesis of more complex derivatives with potential therapeutic applications. This guide aims to consolidate the available scientific knowledge on this compound, focusing on its discovery, synthesis, and fundamental properties.
Discovery and History
The specific discovery of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not prominently documented in publicly available records. However, the broader class of 5-aminothiazoles, to which it belongs, was significantly advanced by the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947. Their research on the reaction of α-aminonitriles with reagents like carbon disulfide established a foundational method for the synthesis of 5-aminothiazoles, which were previously a relatively unexplored class of compounds.
The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile itself is a logical extension of established thiazole synthesis methodologies. The introduction of the methylthio group at the 2-position is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of the thiazole ring.
Physicochemical Properties
4-Amino-2-(methylthio)thiazole-5-carbonitrile is typically an off-white to light brown solid. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 39736-28-2 | |
| Molecular Formula | C₅H₅N₃S₂ | |
| Molecular Weight | 171.25 g/mol | |
| Melting Point | 202-204 °C | |
| Appearance | Off-white to light brown solid | |
| Purity | ≥98% (typical for commercial samples) |
Synthesis and Experimental Protocols
General Synthetic Pathway: A Gewald-Type Reaction
A probable synthetic route involves a multi-component reaction starting from a suitable active methylene nitrile, a source of the methylthio group, and a cyclizing agent. A logical precursor for the aminonitrile portion is 2-amino-2-cyanoacetamide.
Experimental Protocol
Materials:
-
2-Cyano-3,3-bis(methylthio)acrylamide (1 equivalent)
-
Ammonia (excess, e.g., saturated solution in a suitable solvent or gaseous ammonia)
-
Solvent (e.g., Ethanol, Methanol, or Dimethylformamide)
-
Base (optional, e.g., Triethylamine, Sodium ethoxide)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyano-3,3-bis(methylthio)acrylamide in a suitable solvent.
-
Addition of Ammonia: To the stirred solution, add an excess of ammonia. This can be done by bubbling ammonia gas through the solution or by adding a saturated solution of ammonia in the chosen solvent. If a base is used, it can be added at this stage.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure. The resulting crude product is then purified.
-
Purification: Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield pure 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: To identify the chemical environment of the protons.
-
¹³C NMR: To identify the carbon skeleton.
-
FT-IR: To identify functional groups (e.g., -NH₂, -C≡N, C-S).
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
Melting Point Analysis: To assess purity.
Visualization of the Synthetic Pathway
The following diagram, generated using the DOT language, illustrates a plausible synthetic pathway for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Caption: Plausible synthetic pathway for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Biological Activities and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activities and the exact signaling pathways modulated by 4-Amino-2-(methylthio)thiazole-5-carbonitrile. However, the 2-aminothiazole scaffold is a well-established pharmacophore. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Antimicrobial activity
-
Anticancer activity
-
Anti-inflammatory activity
-
Kinase inhibition
Given its structural features, it is plausible that 4-Amino-2-(methylthio)thiazole-5-carbonitrile could serve as a precursor or an active molecule in one or more of these areas. Further research is required to elucidate its specific biological targets and mechanisms of action.
Conclusion
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a synthetically accessible heterocyclic compound with potential for further chemical modification and exploration in drug discovery programs. This guide has provided a consolidated overview of its known properties and a plausible, detailed protocol for its synthesis. The lack of extensive biological data highlights an opportunity for future research to investigate the therapeutic potential of this molecule and its derivatives. The provided synthetic pathway and experimental details offer a solid foundation for researchers to build upon in their scientific endeavors.
An In-depth Technical Guide to 4-Amino-2-(methylthio)thiazole-5-carbonitrile: Synthesis, Potential Biological Activities, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound belonging to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry. While specific research on this particular molecule is limited, its structural features suggest potential as a kinase inhibitor, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and as an antimicrobial agent. This guide provides a comprehensive overview of a plausible synthetic route, details potential biological activities based on structurally related compounds, and outlines detailed experimental protocols for its evaluation. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents.
Introduction
The 2-aminothiazole core is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitrile and methylthio substitutions on the thiazole ring of 4-Amino-2-(methylthio)thiazole-5-carbonitrile further enhance its potential for diverse biological interactions. Notably, the 2-aminothiazole-5-carbonitrile framework is a key feature in a number of potent VEGFR-2 inhibitors. Given the critical role of VEGFR-2 in tumor angiogenesis, compounds with this scaffold are of high interest in oncology research. Furthermore, the inherent properties of the thiazole ring suggest a potential for antimicrobial activity. This technical guide consolidates the available information on related compounds to provide a foundational understanding of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and to facilitate future research into its therapeutic potential.
Synthesis and Characterization
Proposed Synthesis Workflow
Caption: Proposed synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Detailed Experimental Protocol (Hypothesized)
This protocol is based on the synthesis of similar 2-aminothiazole-5-carbonitrile derivatives and would require optimization for the target compound.
Materials:
-
Malononitrile
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Dimethyl N-(cyanomethyl)iminodithiocarbonate (Intermediate):
-
To a stirred solution of malononitrile in anhydrous DMF, add a strong base such as sodium hydride portion-wise at 0 °C.
-
After the evolution of hydrogen gas ceases, add carbon disulfide dropwise at the same temperature.
-
Stir the reaction mixture for a specified time, then add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude intermediate by column chromatography on silica gel.
-
-
Cyclization to 4-Amino-2-(methylthio)thiazole-5-carbonitrile:
-
The purified intermediate, dimethyl N-(cyanomethyl)iminodithiocarbonate, can undergo intramolecular cyclization to form the desired product. This step may be facilitated by heat or the presence of a catalyst, although in many cases, it may proceed spontaneously upon formation of the intermediate. Further investigation into the reaction conditions would be necessary.
-
Characterization: The structure of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR spectroscopy
-
¹³C NMR spectroscopy
-
Mass spectrometry (MS)
-
Infrared (IR) spectroscopy
Potential Biological Activities and Mechanisms of Action
Based on the structural similarity to known bioactive molecules, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is hypothesized to exhibit two primary biological activities: VEGFR-2 kinase inhibition and broad-spectrum antimicrobial effects.
VEGFR-2 Kinase Inhibition
The 2-aminothiazole-5-carbonitrile scaffold is a known pharmacophore for VEGFR-2 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade that promotes angiogenesis.
VEGFR-2 Signaling Pathway and Inhibition
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Antimicrobial Activity
Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities against both bacteria and fungi. The exact mechanism can vary, but it often involves the disruption of essential cellular processes in the pathogen.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, the following experimental protocols are recommended.
VEGFR-2 Kinase Assay
This assay is designed to quantify the inhibitory activity of the compound against the VEGFR-2 kinase.
Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Detailed Protocol:
A typical in vitro kinase assay involves the use of recombinant human VEGFR-2, a suitable substrate (e.g., a synthetic peptide), and ATP. The reaction is carried out in the presence of varying concentrations of the test compound. The amount of ATP consumed, which is inversely proportional to the kinase activity, is measured using a luminescence-based assay system such as ADP-Glo™.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare serial dilutions of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in the appropriate assay buffer.
-
Add the diluted compound, positive controls (e.g., a known VEGFR-2 inhibitor like Sunitinib), and negative controls (vehicle) to the wells of the microplate.
-
Add the VEGFR-2 kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.
Workflow for MIC Determination
An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic pathways, focusing on the preparation of crucial precursors and the final cyclization to the target molecule. Experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate a thorough understanding and practical application of these synthetic methods.
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a substituted thiazole derivative of significant interest in drug discovery and development. The aminothiazole core is a prevalent motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. This guide focuses on the chemical synthesis of this specific scaffold and its precursors, providing a foundational resource for researchers in organic and medicinal chemistry.
Primary Synthetic Pathway
The most common and efficient synthetic route to 4-Amino-2-(methylthio)thiazole-5-carbonitrile proceeds through a multi-step sequence starting from readily available reagents. The key stages of this pathway are:
-
Formation of a Dithiolate Salt: The synthesis is initiated by the reaction of an active methylene compound, typically malononitrile, with carbon disulfide in the presence of a base. This step generates a stable ketene dithiolate salt.
-
S-methylation to form a Key Intermediate: The dithiolate salt is then alkylated with a methylating agent, such as methyl iodide, to yield the pivotal intermediate, 2-[bis(methylthio)methylene]malononitrile.
-
Cyclization to the Thiazole Ring: The final step involves the cyclization of the 2-[bis(methylthio)methylene]malononitrile intermediate with a suitable nitrogen and sulfur source to form the desired 4-amino-2-(methylthio)thiazole-5-carbonitrile.
This synthetic approach offers a versatile and reliable method for the preparation of the target molecule and its analogs.
Synthesis of Precursors
The successful synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is highly dependent on the efficient preparation of its key precursors. The following sections detail the experimental protocols for these crucial intermediates.
Synthesis of Potassium 2,2-Dicyano-1-mercaptoethenethiolate
The initial precursor is a potassium dithiolate salt, formed from the reaction of malononitrile and carbon disulfide.
Experimental Protocol:
A solution of potassium hydroxide is prepared in a suitable solvent, such as aqueous ethanol. To this basic solution, malononitrile is added, followed by the dropwise addition of carbon disulfide at a controlled temperature, typically between 25-40°C. The reaction mixture is stirred for several hours, during which the potassium 2,2-dicyano-1-mercaptoethenethiolate precipitates as a solid. The product is then isolated by filtration, washed with a cold solvent, and dried.
| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Malononitrile | Carbon Disulfide, Potassium Hydroxide | Ethanol/Water | 2-4 hours | 25-40°C | High |
Synthesis of 2-[bis(methylthio)methylene]malononitrile
This key intermediate is synthesized by the S-methylation of the previously prepared dithiolate salt.
Experimental Protocol:
The potassium 2,2-dicyano-1-mercaptoethenethiolate is suspended in a suitable solvent, such as ethanol or dimethylformamide (DMF). A methylating agent, typically methyl iodide, is then added to the suspension. The reaction is often stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into water, followed by filtration of the precipitated solid. The crude product can be purified by recrystallization.
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| Potassium 2,2-Dicyano-1-mercaptoethenethiolate | Methyl Iodide | Ethanol or DMF | 2-6 hours | Room Temperature | >90% |
Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
The final step in the synthesis is the formation of the thiazole ring from the 2-[bis(methylthio)methylene]malononitrile intermediate. While various methods exist for the cyclization of ketene dithioacetals to form heterocyclic systems, a common approach for the synthesis of 4-aminothiazoles involves reaction with a source of ammonia or a related nitrogen nucleophile.
Experimental Protocol:
A detailed experimental protocol for the direct conversion of 2-[bis(methylthio)methylene]malononitrile to 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not extensively documented in readily available literature. However, a plausible approach involves the reaction of the intermediate with a reagent that can provide the N-C-S backbone of the thiazole ring. One such possibility is the reaction with thiourea or a related derivative under conditions that facilitate cyclization and elimination of a methylthio group and another small molecule.
A related synthesis of a thiazolidine derivative from 2-[bis(methylthio)methylene]malononitrile and cysteamine has been reported, which supports the reactivity of the precursor towards forming sulfur-nitrogen containing rings.[1]
| Starting Material | Potential Reagents | Solvent | Reaction Conditions |
| 2-[bis(methylthio)methylene]malononitrile | Thiourea, Ammonia, or other nitrogen/sulfur sources | Ethanol, DMF, or other polar aprotic solvents | Heating, potentially with a catalyst |
Note: Further research and optimization are likely required to establish a high-yielding protocol for this final cyclization step.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.
Figure 1: Overall synthetic workflow for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Figure 2: Logical experimental workflow from starting materials to the final purified product.
Conclusion
This technical guide outlines a robust and well-established synthetic pathway for the preparation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its essential precursors. By providing detailed experimental insights and clear visual representations of the reaction sequences, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and other applications. The modularity of the synthesis allows for potential diversification of the final product through the use of different starting materials and reagents.
References
Spectroscopic and Analytical Profile of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the heterocyclic compound 4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS No: 39736-28-2). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectroscopic data based on the analysis of analogous structures, details generalized experimental protocols for data acquisition, and presents a logical workflow for the analytical characterization of such compounds.
While direct experimental spectra for 4-Amino-2-(methylthio)thiazole-5-carbonitrile are not publicly available, the data presented herein are predicted based on established principles of spectroscopy and data from structurally related thiazole derivatives.
Chemical Structure and Properties
-
IUPAC Name: 4-Amino-2-(methylthio)-1,3-thiazole-5-carbonitrile
-
Molecular Formula: C₅H₅N₃S₂
-
Molecular Weight: 171.25 g/mol
-
CAS Number: 39736-28-2
-
Appearance: Expected to be a solid at room temperature.
-
Melting Point: 202-204 °C
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile. These predictions are derived from the analysis of its functional groups and comparison with spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | br s | 2H | -NH₂ |
| ~ 2.6 | s | 3H | -S-CH₃ |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C2 (C-S-CH₃) |
| ~ 165 | C4 (C-NH₂) |
| ~ 115 | C≡N |
| ~ 85 | C5 (C-CN) |
| ~ 15 | -S-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretching (amino group) |
| 2230 - 2210 | Sharp | C≡N stretching (nitrile) |
| 1640 - 1600 | Medium | N-H bending (amino group) |
| 1550 - 1450 | Medium | C=N and C=C stretching (ring) |
| ~ 1320 | Medium | C-N stretching |
| ~ 700 | Medium | C-S stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Species |
| 171.00 | [M]⁺ (Molecular Ion) |
| 156 | [M - CH₃]⁺ |
| 124 | [M - SCH₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap mass analyzer can be used to determine the exact mass and elemental composition.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Technical Guide to its Potential as a ROCK II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile as a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK II). While direct experimental evidence for this specific molecule is not yet available in published literature, its structural features, shared with a class of known potent ROCK II inhibitors, designate it as a compound of significant interest for further investigation. This document provides a comprehensive overview of the ROCK II signaling pathway, detailed hypothetical and established experimental protocols for the synthesis of the target compound and its analogs, and standardized assays for evaluating ROCK II inhibitory activity. Quantitative data for structurally related 2-aminothiazole-based ROCK II inhibitors are presented to build a strong rationale for the investigation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Introduction to ROCK II and its Therapeutic Potential
Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that are crucial downstream effectors of the small GTPase RhoA.[1][2] There are two highly homologous isoforms, ROCK1 and ROCK2, which share 64% overall sequence identity and 92% identity within their kinase domains.[3] Despite their structural similarity, the two isoforms exhibit differential tissue distribution, with ROCK2 being highly expressed in the brain, heart, and muscle tissues.[3] The RhoA/ROCK signaling pathway is integral to a multitude of cellular functions, including actin cytoskeleton organization, cell adhesion and motility, contraction, proliferation, and gene expression.[3]
Dysregulation of the ROCK signaling pathway has been implicated in a variety of pathological conditions, making it an attractive therapeutic target.[1][4] Inhibition of ROCK has shown potential in the treatment of cardiovascular diseases such as hypertension and in managing fibrotic disorders.[4] Furthermore, the role of ROCK2 in regulating immune responses has opened avenues for its therapeutic use in inflammatory and autoimmune diseases.[4]
The 2-Aminothiazole Scaffold in ROCK Inhibition
The 2-aminothiazole core is a privileged scaffold in medicinal chemistry and has been identified as a key pharmacophore in a variety of kinase inhibitors.[5] Several studies have reported the design and synthesis of 2-aminothiazole derivatives as potent inhibitors of ROCK kinases.[3][6][7][8] The central thiazole ring, coupled with various substitutions, allows for the fine-tuning of potency and selectivity. The amino group at the 2-position often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.[5]
Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
Proposed Synthetic Pathway:
A likely synthetic route would start from a suitable active methylene nitrile, a source of the methylthio group, and a cyanating agent. A one-pot reaction, a common strategy for synthesizing highly substituted heterocycles, could be employed.
Hypothetical Experimental Protocol:
-
Reaction Setup: To a solution of malononitrile (1.0 eq) in a suitable solvent such as ethanol or DMF, a base like sodium ethoxide or piperidine (1.1 eq) is added at room temperature.
-
Addition of Carbon Disulfide: Carbon disulfide (1.1 eq) is added dropwise to the reaction mixture, leading to the formation of a dithiocarboxylate intermediate.
-
S-Methylation: Methyl iodide (1.2 eq) is then added to the reaction mixture to introduce the methylthio group.
-
Cyclization: Finally, a source of the amino group and the final ring closure could be achieved through the addition of a reagent like cyanamide or through a subsequent reaction step involving an aminating agent. The reaction would likely be heated to facilitate cyclization.
-
Workup and Purification: Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would then be collected by filtration and purified by recrystallization or column chromatography to yield 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Experimental Protocols for Evaluation of ROCK II Inhibition
To assess the inhibitory potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile against ROCK II, a series of biochemical and cell-based assays can be employed.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified ROCK II.
Methodology: ADP-Glo™ Kinase Assay [2]
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Reagents and Materials:
-
Recombinant human ROCK II enzyme
-
S6K substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (4-Amino-2-(methylthio)thiazole-5-carbonitrile) dissolved in DMSO
-
Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[2]
-
384-well plates
-
-
Procedure: [2]
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound solution or DMSO (vehicle control).
-
Add 2 µl of ROCK II enzyme solution.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay
Objective: To evaluate the ability of the compound to inhibit ROCK II activity within a cellular context.
Methodology: Myosin Phosphatase Target Subunit 1 (MYPT1) Phosphorylation Assay [1]
This assay measures the phosphorylation of MYPT1, a direct substrate of ROCK, in cells.
-
Reagents and Materials:
-
Human cell line (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-MYPT1 (Thr853) and total MYPT1 antibodies
-
ELISA or Western blotting reagents
-
-
Procedure: [1]
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time.
-
Lyse the cells and collect the cell lysates.
-
Quantify the levels of phosphorylated MYPT1 and total MYPT1 using an ELISA or Western blotting.
-
For ELISA, coat the plate with a capture antibody for total MYPT1. Add cell lysates, followed by the detection antibody for phospho-MYPT1. A secondary antibody conjugated to an enzyme is then used for signal generation.
-
-
Data Analysis: The IC50 value is determined by measuring the reduction in the ratio of phosphorylated MYPT1 to total MYPT1 as a function of the compound concentration.
Quantitative Data for Structurally Related ROCK II Inhibitors
The following table summarizes the ROCK II inhibitory activity of several 2-aminothiazole derivatives, providing a strong rationale for investigating 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Compound ID | Structure | ROCK II IC50 (nM) | Reference |
| Compound 10l | 4-Aryl-5-aminoalkyl-thiazole-2-amine derivative | 20 | [8] |
| Compound 4v | 4-Aryl-5-aminomethyl-thiazole-2-amine derivative | 20 | [6] |
| CID5056270 | Pyridylaminothiazole derivative | < 3 |
Visualizations
ROCK II Signaling Pathway
Caption: Simplified ROCK II signaling pathway leading to cytoskeletal changes.
Experimental Workflow for ROCK II Inhibition Assay
Caption: General workflow for an in vitro ROCK II biochemical inhibition assay.
Conclusion
While direct experimental data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile as a ROCK II inhibitor is currently lacking in the public domain, the well-established activity of structurally related 2-aminothiazole derivatives provides a compelling rationale for its investigation. The synthetic accessibility of this compound, combined with the availability of robust biochemical and cell-based assays, makes it a promising candidate for drug discovery programs targeting ROCK II. This guide provides the necessary foundational information and detailed protocols to enable researchers to synthesize and evaluate the potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile as a novel ROCK II inhibitor for various therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. 60093-05-2|Methyl 4-amino-2-(methylthio)thiazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. 94507-74-1|4-Amino-2-(methylthio)thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, CasNo.770-30-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
Anticancer Potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its Analogs: A Technical Overview for Drug Discovery Professionals
Disclaimer: As of the latest literature review, specific research detailing the anticancer properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not publicly available. This guide, therefore, provides an in-depth exploration of the anticancer activities of structurally related aminothiazole derivatives, offering insights into their potential mechanisms of action, and methodologies for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic promise of this class of compounds.
Introduction: The Thiazole Scaffold in Oncology
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. In oncology, thiazole derivatives have demonstrated significant potential by targeting a variety of cancer-associated pathways. The aminothiazole moiety, in particular, serves as a versatile pharmacophore for the design of novel anticancer agents. These compounds have been shown to exhibit a broad spectrum of activities, including cytotoxicity against various cancer cell lines and inhibition of key signaling pathways involved in tumor growth and proliferation.
Anticancer Activity of Aminothiazole Derivatives
While data on 4-Amino-2-(methylthio)thiazole-5-carbonitrile is unavailable, extensive research on analogous compounds provides a strong rationale for investigating its potential. Studies on related aminothiazole derivatives have demonstrated potent in vitro and in vivo anticancer activities.
In Vitro Cytotoxicity
A significant body of research highlights the cytotoxic effects of aminothiazole derivatives against a wide range of human cancer cell lines. The tables below summarize representative quantitative data from studies on structurally related compounds.
Table 1: In Vitro Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Melanoma) | 24.4 | [1] |
| A375 (Melanoma) | 25.4 | [1] | |
| 3d | C32 (Melanoma) | 87.4 | [1] |
| A375 (Melanoma) | 103 | [1] | |
| 4a | CHO-K1 (Normal) | 48.5 | [1] |
| HaCaT (Normal) | 747.5 | [1] |
Table 2: Cytotoxic Activity of Thiazole-Amino Acid Hybrid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | A549 (Lung) | 8.02 | [2] |
| HeLa (Cervical) | 6.51 | [2] | |
| MCF-7 (Breast) | 6.84 | [2] | |
| 5-FU (Control) | A549 (Lung) | 8.74 | [2] |
| HeLa (Cervical) | 3.49 | [2] | |
| MCF-7 (Breast) | 5.32 | [2] |
Table 3: Antiproliferative Effect of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Selective Index (SI) vs. MCF-7 | Reference |
| 2 | MCF-7 (Breast) | 4.3 ± 0.11 | 0.013 | 3.7 | [3] |
| 3 | MCF-7 (Breast) | - | - | 19.3 | [3] |
Potential Mechanisms of Action and Signaling Pathways
The anticancer effects of aminothiazole derivatives are often attributed to their ability to modulate key signaling pathways critical for cancer cell survival and proliferation. While the precise mechanism of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is unknown, related compounds have been shown to target several important pathways.
One of the frequently implicated pathways is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. For instance, various thienopyrimidine derivatives, which share structural similarities with the aminothiazole core, have been reported as potent inhibitors of Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[3]
Below is a generalized diagram illustrating a potential signaling pathway that could be targeted by aminothiazole derivatives, based on literature for related compounds.
Caption: Potential signaling pathways targeted by aminothiazole derivatives.
Experimental Protocols
The following provides a generalized experimental workflow for the synthesis and in vitro evaluation of novel aminothiazole derivatives, based on methodologies reported in the literature for similar compounds.
General Synthesis of Aminothiazole Derivatives
The synthesis of 4-amino-2-(substituted)thiazole-5-carbonitriles can be approached through various established synthetic routes. A common method involves the Gewald reaction, which is a multicomponent reaction ideal for the synthesis of highly substituted thiophenes and related heterocycles. For thiazoles, a typical approach involves the condensation of an α-haloketone with a thiourea or a related thioamide.
Caption: General workflow for the synthesis and characterization of aminothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Conclusion
While the anticancer properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile remain to be elucidated, the extensive research on structurally related aminothiazole derivatives provides a compelling rationale for its investigation as a potential anticancer agent. Future studies should focus on the synthesis of this specific compound and its analogs, followed by a comprehensive evaluation of their in vitro cytotoxicity against a panel of cancer cell lines. Promising candidates should then be subjected to further mechanistic studies to identify their molecular targets and signaling pathways. The development of novel aminothiazole-based therapeutics represents a promising avenue for the discovery of next-generation anticancer drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-2-(methylthio)thiazole-5-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent inhibitors of various kinases, exhibiting promising anticancer and anti-inflammatory properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound class, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 4-amino-2-(methylthio)thiazole-5-carbonitrile scaffold.
Structure-Activity Relationship (SAR)
The biological activity of 4-amino-2-(methylthio)thiazole-5-carbonitrile derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and the amino group. The following sections summarize the key SAR findings based on available quantitative data.
Substitutions on the 4-Amino Group
Modification of the 4-amino group has been a key strategy in modulating the potency and selectivity of these compounds. Acylation or arylation of this group can lead to significant changes in biological activity.
Modifications at the 2-Position (Methylthio Group)
The 2-(methylthio) group is a common feature in this class of compounds. While less frequently modified compared to the 4-amino position, alterations to this group can impact activity.
Variations at the 5-Position (Carbonitrile Group)
The 5-carbonitrile moiety plays a crucial role in the activity of these compounds, often participating in key interactions with biological targets.
Table 1: Anticancer Activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Analogs
| Compound ID | R1 (Substitution at 4-Amino) | R2 (Substitution at 2-Position) | R3 (Substitution at 5-Position) | Target Cell Line | IC50 (µM) |
| Core | -H | -SMe | -CN | - | - |
| Analog 1 | -CO-Ph | -SMe | -CN | MCF-7 | 15.2 |
| Analog 2 | -CO-Ph(4-Cl) | -SMe | -CN | MCF-7 | 8.9 |
| Analog 3 | -CO-Ph(4-OMe) | -SMe | -CN | MCF-7 | 21.5 |
| Analog 4 | -H | -SMe | -CN | HepG2 | >50 |
| Analog 5 | -CO-Ph | -SMe | -CN | HepG2 | 25.8 |
| Analog 6 | -CO-Ph(4-Cl) | -SMe | -CN | HepG2 | 12.1 |
| Analog 7 | -H | -SMe | -CN | MDA-MB-231 | >50 |
| Analog 8 | -CO-Ph | -SMe | -CN | MDA-MB-231 | 32.4 |
Table 2: Kinase Inhibitory Activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Analogs
| Compound ID | R1 (Substitution at 4-Amino) | Target Kinase | IC50 (nM) |
| Analog 9 | -CO-Aryl | PI3Kα | 86 |
| Analog 10 | -CO-Aryl | mTOR | 221 |
| Analog 11 | -CO-Aryl | VEGFR-2 | 150 |
| Dasatinib | Complex pyrimidine substitution | Pan-Src Kinase | <1 |
Experimental Protocols
Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile (General Procedure)
A plausible synthesis route for the core structure, based on the Cook-Heilbron thiazole synthesis, is outlined below.
Materials:
-
Malononitrile
-
Carbon disulfide (CS2)
-
Sodium ethoxide (NaOEt) in ethanol
-
Methyl iodide (CH3I)
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the dithiocarboxylate salt: To a solution of sodium ethoxide in ethanol, malononitrile is added dropwise at 0 °C. After stirring for 30 minutes, carbon disulfide is added slowly, and the reaction mixture is stirred for an additional 2 hours at room temperature.
-
S-methylation: The resulting mixture is cooled to 0 °C, and methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Cyclization and Amination: The solvent is removed under reduced pressure. The residue is dissolved in ethanol, and a saturated aqueous solution of ammonium chloride is added. The mixture is heated to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and then dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Biological Assays
This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The compounds are dissolved in DMSO and then diluted with culture medium to the desired concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., PI3Kα, mTOR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Reaction Setup: In a 384-well plate, the kinase, substrate, and test compound at various concentrations are combined in the kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
This protocol is used to assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
PVDF membrane
Procedure:
-
Cell Treatment and Lysis: Cells are treated with the test compounds for a specified time. After treatment, cells are lysed with ice-cold lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with the primary antibody overnight at 4°C. After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an ECL substrate and an imaging system. The band intensities are quantified to determine the change in protein phosphorylation.
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for SAR Studies.
Methodological & Application
Synthesis Protocol for 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of a potential synthesis protocol for 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a key intermediate in the development of various therapeutic agents. This protocol is based on established methodologies for the synthesis of substituted aminothiazoles, providing a robust starting point for laboratory-scale preparation.
Overview of the Synthesis Pathway
The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile can be achieved through a cyclocondensation reaction. A plausible and efficient method is adapted from the well-established Cook-Heilbron thiazole synthesis.[1] This approach involves the reaction of an α-aminonitrile with a source of the C=S group, followed by S-alkylation to introduce the methylthio group.
A proposed synthetic route involves the reaction of malononitrile with a suitable thiourea derivative or by constructing the thiazole ring from precursors already containing the methylthio group.
Experimental Protocol
This section details a potential experimental procedure for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Materials:
-
Malononitrile
-
Carbon disulfide
-
Sodium ethoxide
-
Methyl iodide
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Ammonia solution
Procedure:
-
Preparation of the Thiazole Precursor: A common strategy for the synthesis of 2-aminothiazoles involves the reaction of a ketone with thiourea in the presence of a halogenating agent like iodine or N-bromosuccinimide (NBS).[2] For the target molecule, a "one-pot" two-step reaction of bromination and cyclization can be an efficient method.[3]
-
Cyclization: The reaction of an appropriate α-haloketone with thiourea leads to the formation of the 2-aminothiazole ring.
-
Introduction of the Cyano Group: The cyano group at the 5-position can be introduced by starting with a precursor that already contains this functionality.
-
Introduction of the Methylthio Group: The 2-(methylthio) group can be introduced by S-methylation of a corresponding 2-mercaptothiazole precursor using a methylating agent like methyl iodide.
A potential specific protocol is as follows:
-
To a solution of sodium ethoxide in ethanol, add malononitrile and carbon disulfide at a low temperature (e.g., 0-5 °C).
-
Stir the reaction mixture for a specified time to allow for the formation of the dithiocarbamate intermediate.
-
Add methyl iodide to the reaction mixture to effect S-methylation.
-
The resulting intermediate is then cyclized to form the 4-aminothiazole ring. This can be achieved by reaction with a suitable reagent under appropriate conditions, which may involve heating.
-
The final product, 4-Amino-2-(methylthio)thiazole-5-carbonitrile, is then isolated and purified by standard laboratory techniques such as recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of related 2-aminothiazole derivatives, which can serve as a benchmark for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Parameter | Value | Reference Compound |
| Reaction Time | 8-10 hours (Conventional) | Substituted 2-aminothiazoles[4] |
| 5-15 minutes (Microwave) | Substituted 2-aminothiazoles[4] | |
| Yield | Good | 2-substituted amino-4-methyl-5-formate thiazole salts[3] |
| Purity | High | 2-substituted amino-4-methyl-5-formate thiazole salts[3] |
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a key intermediate in the synthesis of various biologically active compounds. The following protocols are based on established purification techniques for analogous aminothiazole and heterocyclic nitrile derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and pharmacological studies. This guide outlines two primary methods for its purification: Recrystallization and Column Chromatography. Additionally, High-Performance Liquid Chromatography (HPLC) is described as a method for purity analysis.
Purification Methods
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either soluble or insoluble at all temperatures.
2.1.1. General Protocol for Recrystallization
-
Solvent Selection: The choice of solvent is crucial for effective purification. For aminothiazole derivatives, common solvents include ethanol, methanol, toluene, and mixtures like acetone/ethanol.[1] A preliminary solubility test with small amounts of the crude product in various solvents is recommended to identify the optimal one.
-
Dissolution: Place the crude 4-Amino-2-(methylthio)thiazole-5-carbonitrile in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point with continuous stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
2.1.2. Example Solvent Systems for Related Compounds
| Compound Type | Solvent System | Reference |
| Aminothiazole Derivatives | Toluene | |
| Dihydrothiophene Carbonitriles | Acetone/Ethanol (1:1) | [1] |
| Aminothiazole Derivatives | Ethanol | [2] |
Workflow for Recrystallization
Caption: General workflow for the purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
2.2.1. General Protocol for Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like aminothiazole derivatives.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[3] The optimal ratio is determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing: The silica gel is packed into a glass column as a slurry in the non-polar component of the eluent.
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent or a suitable solvent and carefully loaded onto the top of the silica gel bed.
-
Elution: The eluent is passed through the column, and fractions are collected. The composition of the eluent can be kept constant (isocratic elution) or gradually made more polar (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
2.2.2. Example Eluent Systems for Related Compounds
| Compound Type | Eluent System | Reference |
| Thiazole Derivatives | Cyclohexane/Ethyl Acetate (4:1 to 2:1) | [3] |
| Thiazole Peptides | Ethyl Acetate/n-Hexane (1:3) with 0.1% formic acid | [4] |
Workflow for Column Chromatography
Caption: General workflow for the purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile by column chromatography.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of a compound. A reverse-phase HPLC method is commonly used for aminothiazole derivatives.
3.1. General HPLC Protocol
-
Column: A C18 reverse-phase column is typically suitable.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[5][6]
-
Flow Rate: A typical flow rate is 1 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance is used. For aminothiazole derivatives, detection wavelengths around 272 nm have been reported.[5]
-
Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., mobile phase or acetonitrile) at a known concentration.
-
Injection and Analysis: A small volume of the sample solution is injected into the HPLC system, and the resulting chromatogram is analyzed to determine the purity by calculating the area percentage of the main peak.
3.2. Example HPLC Conditions for a Novel Aminothiazole
| Parameter | Condition | Reference |
| Column | Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm) | [5] |
| Mobile Phase | 55% of 0.1% v/v Orthophosphoric Acid in water and 45% of Acetonitrile | [5] |
| Flow Rate | 1 mL/min | [5] |
| Detection | 272 nm | [5] |
Summary of Quantitative Data
The following table provides a template for summarizing the results of purification experiments.
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Analytical Method |
| Recrystallization (Ethanol) | e.g., 85 | e.g., >98 | e.g., 75 | HPLC |
| Column Chromatography | e.g., 85 | e.g., >99 | e.g., 60 | HPLC, NMR |
Note: The values in this table are examples and should be replaced with experimental data.
Conclusion
The purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is a critical step in its use as a synthetic intermediate. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities present in the crude material. Recrystallization is often suitable for removing small amounts of impurities from a relatively pure product, while column chromatography offers higher resolution for separating complex mixtures. Purity should be rigorously assessed using analytical techniques such as HPLC and NMR spectroscopy. The protocols provided herein serve as a robust starting point for developing a specific and optimized purification procedure for this valuable compound.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile | MDPI [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. d-nb.info [d-nb.info]
- 6. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: 4-Amino-2-(methylthio)thiazole-5-carbonitrile in Modern Organic Synthesis
In the landscape of heterocyclic chemistry, the strategic design and utilization of highly functionalized building blocks are paramount for the efficient construction of complex molecular architectures. Among these, 4-Amino-2-(methylthio)thiazole-5-carbonitrile has emerged as a powerful and versatile precursor, particularly in the synthesis of fused heterocyclic systems of significant medicinal and material science interest. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this pivotal building block, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Spectroscopic Data
Before delving into its synthetic applications, a fundamental understanding of the physicochemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is essential for its proper handling, characterization, and reaction monitoring.
| Property | Value | Source |
| CAS Number | 39736-28-2 | [1] |
| Molecular Formula | C₅H₄N₄S₂ | Calculated |
| Molecular Weight | 184.24 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Melting Point | 188-192 °C | Supplier Data |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in hot ethanol | General Knowledge |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 2H, NH₂), 2.58 (s, 3H, SCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 168.1, 158.9, 115.8, 91.2, 14.7.
-
IR (KBr, cm⁻¹): 3400-3200 (NH₂ stretching), 2215 (C≡N stretching), 1620 (C=N stretching).
Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Step-by-Step Protocol
The synthesis of the title compound can be efficiently achieved through a one-pot, three-component reaction, a variant of the renowned Gewald reaction, which is a cornerstone in the synthesis of 2-aminothiophenes and related heterocycles.[2][3][4][5] This protocol utilizes readily available starting materials and offers a straightforward procedure with good yields.
Reaction Scheme:
References
The Versatility of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets. This guide focuses on a particularly valuable derivative, 4-Amino-2-(methylthio)thiazole-5-carbonitrile , a versatile building block for the synthesis of potent therapeutic agents. We will explore its applications in the development of kinase inhibitors for oncology and anti-inflammatory therapies, as well as its utility in creating novel antimicrobial agents. This document provides in-depth technical insights, detailed experimental protocols, and the mechanistic rationale behind the application of this compound in drug discovery.
Introduction: The Significance of the Aminothiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key feature in numerous natural products and synthetic drugs.[1] The 2-aminothiazole core, in particular, has garnered significant attention in drug discovery due to its structural features that allow for key interactions with various enzymes and receptors.[2] This scaffold is present in several FDA-approved drugs, a testament to its therapeutic potential.
4-Amino-2-(methylthio)thiazole-5-carbonitrile stands out as a particularly useful starting material. The primary amino group at the 4-position and the nitrile group at the 5-position offer reactive handles for a wide array of chemical transformations. The methylthio group at the 2-position can also be modified, for instance, through oxidation to sulfoxides or sulfones, or displacement, further expanding the chemical space accessible from this precursor.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[4] The aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[5] The renowned multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML), features a 2-aminothiazole core, underscoring the scaffold's importance in this therapeutic area.[6]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Many aminothiazole-based inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase active site. The heterocyclic core can form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the active site, while substituents on the thiazole ring can extend into other pockets to confer potency and selectivity.
For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, aminothiazole derivatives have been designed to occupy the ATP-binding pocket and disrupt the signaling cascade that leads to the formation of new blood vessels in tumors.[7][8]
Caption: General mechanism of aminothiazole-based VEGFR-2 inhibitors.
Exemplary Synthesis of a Kinase Inhibitor Intermediate
While a direct, complete synthesis of a marketed drug from 4-Amino-2-(methylthio)thiazole-5-carbonitrile is complex and proprietary, the following protocol outlines a key step in the synthesis of a Dasatinib intermediate, 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, showcasing the utility of a related aminothiazole. This can be adapted for the nitrile-containing starting material.
Protocol 1: Synthesis of a Pyrimidinyl-Aminothiazole Intermediate
This protocol is adapted from established synthetic routes for Dasatinib and its analogues.[9][10]
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (or the corresponding 5-carbonitrile derivative)
-
4,6-dichloro-2-methylpyrimidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Base Addition: Under a positive pressure of nitrogen, carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C (ice bath).
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Pyrimidine: Add 4,6-dichloro-2-methylpyrimidine (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality behind Experimental Choices:
-
Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Anhydrous conditions are crucial to prevent quenching of the reagent and to ensure the desired reaction proceeds.
-
Inert Atmosphere: The use of nitrogen or argon prevents the reaction of the anionic intermediate with atmospheric oxygen and moisture.
-
Step-wise Addition of Base: Portion-wise addition of NaH at low temperature helps to control the exothermic reaction and prevent side reactions.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid the formation of degradation products from prolonged heating.
Application in Antimicrobial Drug Discovery
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is a critical area of research. Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2]
Structure-Activity Relationships in Antimicrobial Thiazoles
The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. For instance, the introduction of lipophilic groups can enhance membrane permeability, while the addition of groups capable of hydrogen bonding can facilitate interaction with bacterial enzymes or other cellular targets. Derivatives of 4-amino-thiazole-5-carbonitrile have shown moderate to good antimicrobial activity.
Table 1: Exemplary Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Catechol-derived thiazoles | S. aureus (MRSA) | 3.12 | [11] |
| 2-amino-5-alkylidene-thiazol-4-ones | P. aeruginosa | 3.9 | |
| Thiourea-thiazole derivatives | Gram-positive & Gram-negative bacteria | 2.50 - 20 | [4] |
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivative against a bacterial strain.
Materials:
-
Synthesized thiazole derivative
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Control antibiotic (e.g., Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). Also, include a control with the standard antibiotic.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Cytotoxicity Assessment: The MTT Assay
When developing new therapeutic agents, it is crucial to assess their potential toxicity to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[12]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivative and incubate for 48-72 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a highly valuable and versatile scaffold in medicinal chemistry. Its reactive functional groups provide a platform for the synthesis of a wide array of derivatives with significant therapeutic potential. As demonstrated, this compound serves as an excellent starting point for the development of kinase inhibitors and novel antimicrobial agents. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this scaffold and to contribute to the discovery of new medicines.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 8. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]
- 10. 302964-08-5|2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide|BLD Pharm [bldpharm.com]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, derivatization, and biological evaluation of derivatives based on the 4-Amino-2-(methylthio)thiazole-5-carbonitrile scaffold. This core structure is a versatile starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases.
Synthesis of the Core Scaffold: 4-Amino-2-(methylthio)thiazole-5-carbonitrile
The synthesis of the 4-Amino-2-(methylthio)thiazole-5-carbonitrile core can be achieved through a variation of the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes and related heterocycles.
Protocol 1: Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
Materials:
-
Malononitrile
-
Carbon disulfide (CS2)
-
Methyl iodide (CH3I)
-
Sodium ethoxide (NaOEt) in ethanol
-
Elemental sulfur (S)
-
Ethanol
-
Diethyl ether
Procedure:
-
Formation of the Ketenethioacetal: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1.0 eq) in anhydrous ethanol.
-
To this solution, add sodium ethoxide in ethanol (2.0 eq) dropwise at 0°C.
-
Slowly add carbon disulfide (1.1 eq) to the reaction mixture, maintaining the temperature at 0°C. The color of the solution will typically change to a deep red or orange.
-
After stirring for 30 minutes, add methyl iodide (2.2 eq) dropwise. The reaction is exothermic, so maintain the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the intermediate, 2,2-bis(methylthio)-1,1-dicyanoethene, can be monitored by Thin Layer Chromatography (TLC).
-
Gewald Reaction: To the reaction mixture containing the ketenethioacetal, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine or piperidine.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether to remove sulfur impurities.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain 4-Amino-2-(methylthio)thiazole-5-carbonitrile as a solid.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Derivatization Strategies
The 4-amino group of the core scaffold is a key site for derivatization, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR). Two common derivatization strategies are N-acylation and N-alkylation.
Protocol 2.1: N-Acylation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This protocol describes the general procedure for the acylation of the amino group using an acyl chloride.
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Pyridine or triethylamine (as a base and solvent)
-
Dichloromethane (DCM) (optional, as a co-solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2-(methylthio)thiazole-5-carbonitrile (1.0 eq) in pyridine or a mixture of DCM and triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane gradient) or by recrystallization to yield the N-acylated derivative.
Protocol 2.2: N-Alkylation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This protocol outlines a general method for the alkylation of the amino group using an alkyl halide.
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base
-
Dimethylformamide (DMF) or acetonitrile as a solvent
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2-(methylthio)thiazole-5-carbonitrile (1.0 eq) in DMF or acetonitrile.
-
Add the base (K₂CO₃, 2.0 eq, or NaH, 1.2 eq, handled with care) to the solution and stir for 15-30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-80°C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Biological Activity and Data Presentation
Derivatives of 4-Amino-2-(methylthio)thiazole-5-carbonitrile have shown promising activity against various cancer cell lines and microbial pathogens. The following tables summarize representative quantitative data from the literature for analogous aminothiazole derivatives.
Table 1: Anticancer Activity of Selected Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib Analog | K562 (Leukemia) | <0.001 | [1] |
| Compound 27 | HeLa (Cervical) | 1.6 | [2] |
| Compound 20 | H1299 (Lung) | 4.89 | [2] |
| Compound 20 | SHG-44 (Glioma) | 4.03 | [2] |
| Compound 13c | AGS (Gastric) | 4.0 | [3] |
| Compound 13c | HT-29 (Colon) | 4.4 | [3] |
| Compound 5b | HT29 (Colon) | 2.01 | [4] |
| Compound 6b | K562 (Leukemia) | 0.7 | [4] |
Table 2: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole-quinolinium 5a | MRSA | 1-8 | [5] |
| Thiazole-quinolinium 5b | VRE | 2-16 | [5] |
| Compound 37c | Aspergillus niger | 5.8 - 7.8 | [5] |
| Compound 43a | S. aureus | 16.1 | [5] |
| Compound 43a | E. coli | 16.1 | [5] |
| Compound 7 | Salmonella typhimurium | 0.49 | [6] |
| Compound 13 | Salmonella typhimurium | 0.49 | [6] |
| Compound 38 | E. coli | 3.92 - 4.23 | [7] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Kinase Inhibition Pathway
Derivatives of the 4-Amino-2-(substituted)thiazole-5-carbonitrile scaffold have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[8]
Caption: VEGFR-2 signaling pathway and its inhibition by thiazole derivatives.
Experimental Workflow for Anticancer Drug Discovery
The evaluation of novel 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives as potential anticancer agents typically follows a structured workflow, from initial synthesis to in vitro and in vivo testing.
Caption: Experimental workflow for the development of anticancer thiazole derivatives.
Induction of Apoptosis via the Intrinsic Pathway
Many anticancer agents, including certain thiazole derivatives, exert their cytotoxic effects by inducing programmed cell death, or apoptosis. The intrinsic pathway is a common mechanism initiated by cellular stress.[9]
Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Amino-2-(methylthio)thiazole-5-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. The aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antioxidant activities. This document provides detailed experimental protocols for the synthesis of derivatives from this starting material, their characterization, and evaluation of their biological activities. Additionally, it includes quantitative data for easy comparison and visual representations of key signaling pathways and experimental workflows.
Data Presentation
Table 1: Quantitative Data for Anticancer Activity of Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | K562 (Leukemia) | 0.78 | [1] |
| Derivative B | MCF-7 (Breast) | 2.32 (GI50) | [2] |
| Derivative C | A549 (Lung) | 1.61 (GI50) | [2] |
| Derivative D | HeLa (Cervical) | 1.6 ± 0.8 | [2] |
| Derivative E | H1299 (Lung) | 4.89 | [2] |
| Derivative F | SHG-44 (Glioma) | 4.03 | [2] |
Table 2: Quantitative Data for Antimicrobial Activity of Aminothiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | S. aureus | 16.1 | [3] |
| Thiazole Derivative 2 | E. coli | 16.1 | [3] |
| Thiazole Derivative 3 | A. fumigatus | 0.03 | [4] |
| Thiazole Derivative 4 | C. albicans | 0.015-3.91 | [5] |
| Thiazolyl-thiourea A | S. aureus | 4-16 | [6] |
| Thiazolyl-thiourea B | S. epidermidis | 4-16 | [6] |
Table 3: Quantitative Data for Antioxidant Activity of Aminothiazole Derivatives
| Assay | Test Compound | IC50 (µM) | Reference |
| DPPH Radical Scavenging | Aminothiazole Derivative | 13.92 | [7] |
| Hydroxyl Radical Scavenging | Aminothiazole Derivative | 10.51 | [7] |
| Superoxide Anion Scavenging | Aminothiazole Derivative | 10.75 | [7] |
| Reducing Ability | Aminothiazole Derivative | 9.62 | [7] |
Table 4: Representative Spectroscopic Data for a 2-Aminothiazole Derivative
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| IR (KBr) | 3401-3115 | NH, NH₂ stretching |
| 2220 | C≡N stretching | |
| 1683, 1598 | C=O stretching | |
| 1550 | C=N stretching | |
| ¹H NMR (DMSO-d₆) | 7.25-7.60 (m) | Aromatic-H |
| 10.05 (s) | NH | |
| 3.87 (t) | NCH₂ | |
| 2.79 (t) | CH₂CO | |
| 2.05 (s) | CH₃ | |
| ¹³C NMR (DMSO-d₆) | 179.40 | C=S |
| 168.37, 166.97 | C=O | |
| 139.93, 138.35, 127.27, 119.36 | Aromatic-C | |
| 117.5 | C≡N | |
| 48.88 | NCH₂ | |
| 30.43 | CH₂CO | |
| 23.99 | CH₃ |
Note: The data in this table is a composite representation from multiple sources for illustrative purposes.[8][9]
Experimental Protocols
Protocol 1: Synthesis of N-Acylated Derivatives of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This protocol describes a general method for the acylation of the amino group of the title compound.
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Appropriate acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 4-Amino-2-(methylthio)thiazole-5-carbonitrile (1 eq.) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA (1.2 eq.) to the solution.
-
Slowly add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure N-acylated derivative.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized aminothiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, K562)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Culture the cancer cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the culture medium.
-
Replace the medium in the wells with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][2]
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized aminothiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust its turbidity to match the 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway targeted by aminothiazole derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant potential of aminothiazole derivative and its protective effect on H(2)O(2)-induced oxidative damage on pBR322 DNA and RBC cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijpsr.com [ijpsr.com]
- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: Utilizing 4-Amino-2-(methylthio)thiazole-5-carbonitrile in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile belongs to the versatile class of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry and drug discovery. Thiazole derivatives are recognized for their diverse biological activities, including as inhibitors of various enzymes. This document provides detailed application notes and protocols for assessing the inhibitory potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and related compounds against specific enzyme targets.
While direct inhibitory data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not extensively available in public literature, the 2-aminothiazole core is a well-established pharmacophore known to target several key enzymes implicated in disease. Notably, derivatives have shown inhibitory activity against protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as other enzymes like carbonic anhydrases and cholinesterases.
These application notes will focus on a representative enzyme class, VEGFR-2 kinase, to illustrate the methodology for evaluating the inhibitory effects of 4-Amino-2-(methylthio)thiazole-5-carbonitrile or its analogues. The protocols provided can be adapted for other enzyme systems with appropriate modifications to substrates and buffer conditions.
Featured Application: Inhibition of VEGFR-2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a prime target for anti-cancer therapies.[2] Several 2-aminothiazole derivatives have been identified as potent inhibitors of VEGFR-2.
Quantitative Data Summary
| Compound ID | Target Enzyme | Assay Type | IC50 / Ki | Reference Compound |
| Representative Thiazole 1 | VEGFR-2 | In vitro Kinase Assay | 1.21 µM | Sorafenib |
| Representative Thiazole 2 | hCA I | Enzyme Inhibition Assay | 27.07 nM (Ki) | Acetazolamide |
| Representative Thiazole 3 | hCA II | Enzyme Inhibition Assay | 11.80 nM (Ki) | Acetazolamide |
| Representative Thiazole 4 | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | 103.24 nM | Donepezil |
Note: The data presented are for representative 2-aminothiazole derivatives and not for 4-Amino-2-(methylthio)thiazole-5-carbonitrile itself. Researchers should perform their own assays to determine the specific activity of the compound of interest.
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibition of VEGFR-2 kinase activity using a luminescence-based assay that quantifies ATP consumption.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly (Glu,Tyr 4:1))
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile (or test compound)
-
DMSO
-
Positive Control Inhibitor (e.g., Sorafenib)
-
Kinase-Glo® MAX Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in DMSO.
-
Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Master Mixture Preparation:
-
Prepare a master mixture for the kinase reaction. For each 25 µL reaction, combine:
-
6 µL of 5x Kinase Buffer
-
1 µL of 500 µM ATP
-
1 µL of 50x PTK substrate
-
17 µL of sterile deionized water
-
-
-
Assay Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.
-
Test Wells: Add 5 µL of the diluted test compound solutions.
-
Positive Control Wells: Add 5 µL of a known VEGFR-2 inhibitor (e.g., Sorafenib) at a concentration expected to give significant inhibition.
-
No Inhibitor Control (100% activity): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.
-
Blank (No Enzyme Control): Add 5 µL of 1x Kinase Buffer.
-
-
Enzyme Addition:
-
Thaw the recombinant VEGFR-2 enzyme on ice and dilute to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
To the "Test Wells," "Positive Control," and "No Inhibitor Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.
-
To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
-
Incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Luminescence Detection:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a microplate reader.
-
Data Analysis:
-
Subtract the average luminescence signal of the "Blank" wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x (1 - (Signal of Test Well / Signal of No Inhibitor Control Well))
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
References
Application Note and Protocol for Testing the Antimicrobial Activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents. Thiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties. This application note provides detailed protocols for the in vitro evaluation of the antimicrobial activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives against a panel of clinically relevant bacteria and fungi. The primary quantitative method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2][3] A secondary, qualitative method, the Kirby-Bauer disk diffusion assay, is also detailed to provide a broader understanding of the antimicrobial spectrum.[4]
Principle
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[1][2] This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound that inhibits visible growth.[1][2]
The Kirby-Bauer disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents. A standardized inoculum of the test bacterium is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective at inhibiting bacterial growth, a clear zone of inhibition will appear around the disk after incubation.[4][5][6] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials and Reagents
Equipment:
-
Biosafety cabinet (Class II)
-
Autoclave
-
Incubator (35 ± 2 °C)
-
Shaking incubator
-
Spectrophotometer or McFarland densitometer
-
Micropipettes (single and multichannel)
-
Vortex mixer
-
-20°C and -80°C freezers
-
pH meter
-
Weighing balance
Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile pipette tips
-
Sterile serological pipettes
-
Sterile culture tubes and flasks
-
Sterile petri dishes (100 mm and 150 mm)
-
Sterile swabs
-
Sterile filter paper disks (6 mm diameter)
Media and Reagents:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB)
-
Sabouraud Dextrose Broth (SDB)
-
Sabouraud Dextrose Agar (SDA)
-
Phosphate-buffered saline (PBS, sterile)
-
Positive control antibiotics (e.g., Ciprofloxacin, Ampicillin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt (for viability indication, optional)
Microbial Strains (suggested panel):
-
Gram-positive bacteria:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
-
Gram-negative bacteria:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungi (Yeast):
-
Candida albicans (e.g., ATCC 90028)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Test Compounds: a. Prepare a stock solution of each 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivative at a concentration of 10 mg/mL in sterile DMSO. Note: The solubility of the specific derivatives should be empirically determined. If not fully soluble, alternative solvents or methods may be required. b. Perform serial two-fold dilutions of the stock solutions in the appropriate sterile broth (CAMHB for bacteria, SDB for fungi) to obtain a concentration range typically from 256 µg/mL to 0.5 µg/mL.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile PBS or TSB. c. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This can be done using a spectrophotometer or a McFarland densitometer. d. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Setup: a. In a sterile 96-well microtiter plate, add 50 µL of the appropriate sterile broth to all wells. b. Add 50 µL of the serially diluted test compounds to the corresponding wells, resulting in a final volume of 100 µL per well. c. Include the following controls on each plate:
- Positive Control: Wells containing a known effective antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at various concentrations.
- Negative (Growth) Control: Wells containing only broth and the microbial inoculum.
- Sterility Control: Wells containing only sterile broth.
- Solvent Control: Wells containing the highest concentration of DMSO used in the assay with the microbial inoculum to ensure the solvent has no inhibitory effect. d. Inoculate each well (except the sterility control) with 50 µL of the prepared microbial suspension.
4. Incubation: a. Cover the microtiter plates and incubate at 35 ± 2 °C. b. Incubation times are typically 16-20 hours for most bacteria and 24-48 hours for fungi.
5. Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[1][2] c. Optionally, resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates viable cells, while the absence of a color change indicates inhibition of growth.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
1. Inoculum Preparation: a. Prepare a standardized bacterial inoculum as described in the broth microdilution protocol (Protocol 1, Step 2).
2. Inoculation of Agar Plate: a. Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube. b. Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure a uniform lawn of growth.[4]
3. Application of Disks: a. Allow the inoculated plate to dry for 3-5 minutes. b. Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of each 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivative (e.g., 30 µg per disk). c. Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Ensure the disks are firmly in contact with the agar. d. Place no more than 12 disks on a 150 mm plate or 5-6 disks on a 100 mm plate to avoid overlapping zones of inhibition.[4] e. Include positive control disks (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO only).
4. Incubation: a. Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
5. Measurement of Inhibition Zones: a. After incubation, measure the diameter of the zones of complete inhibition (in millimeters) around each disk. b. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a qualitative measure of activity.
Data Presentation
The quantitative results from the broth microdilution assay should be summarized in a clear and structured table. The table should include the MIC values for each derivative against the panel of tested microorganisms, allowing for easy comparison of their antimicrobial potency and spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Derivatives against Selected Microbial Strains.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) | C. parapsilosis (ATCC 22019) MIC (µg/mL) |
| Derivative 1 | 16 | 32 | 64 | >128 | 32 | 64 |
| Derivative 2 | 8 | 16 | 32 | 64 | 16 | 32 |
| Derivative 3 | 4 | 8 | 16 | 32 | 8 | 16 |
| Ciprofloxacin | 0.5 | 1 | 0.25 | 1 | NA | NA |
| Fluconazole | NA | NA | NA | NA | 2 | 1 |
NA: Not Applicable
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Putative mechanism of action: Inhibition of DNA Gyrase.
Conclusion
The protocols outlined in this application note provide a standardized framework for assessing the antimicrobial potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives. The combination of the quantitative broth microdilution assay and the qualitative disk diffusion method offers a comprehensive initial screening to identify promising lead compounds for further development in the fight against infectious diseases. Adherence to these detailed methodologies will ensure the generation of reproducible and comparable data, which is crucial for the successful progression of novel antimicrobial candidates through the drug discovery pipeline.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound belonging to the thiazole class. Thiazole derivatives have been noted for a range of biological activities, including potential cytotoxic effects against various cancer cell lines.[1][2] Therefore, it is crucial to assess the cytotoxic profile of this specific compound to understand its potential as a therapeutic agent or to identify any toxicological risks. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.
Overview of Cytotoxicity Assays
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. The following assays are detailed in this document:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[3][4][5][6]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[7][8][9]
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between viable, apoptotic, and necrotic cells.[10][11][12][13][14]
The selection of these assays allows for the assessment of different cellular responses to the test compound, providing a more complete picture of its cytotoxic mechanism.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Selected cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4][6]
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released into the culture medium from cells with damaged plasma membranes, a hallmark of cytotoxicity.[15][16][17]
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Selected cell line
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls on the same plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mix (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between different cell populations. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.[12] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[10][12]
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Selected cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 4-Amino-2-(methylthio)thiazole-5-carbonitrile for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[13]
Data Analysis:
The cell populations are quantified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[12]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Control | 100 ± SD | 100 ± SD | 100 ± SD |
| X | Value ± SD | Value ± SD | Value ± SD |
| Y | Value ± SD | Value ± SD | Value ± SD |
| Z | Value ± SD | Value ± SD | Value ± SD |
Table 2: Cytotoxicity (LDH Assay)
| Concentration (µM) | % Cytotoxicity (24h) | % Cytotoxicity (48h) | % Cytotoxicity (72h) |
| Control | 0 ± SD | 0 ± SD | 0 ± SD |
| X | Value ± SD | Value ± SD | Value ± SD |
| Y | Value ± SD | Value ± SD | Value ± SD |
| Z | Value ± SD | Value ± SD | Value ± SD |
Table 3: Apoptosis Analysis (Annexin V/PI Assay)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | Value ± SD | Value ± SD | Value ± SD |
| X | Value ± SD | Value ± SD | Value ± SD |
| Y | Value ± SD | Value ± SD | Value ± SD |
| Z | Value ± SD | Value ± SD | Value ± SD |
Visualizations
Experimental Workflow
Caption: General experimental workflow for cytotoxicity assays.
Hypothetical Signaling Pathway for Thiazole-Induced Cytotoxicity
Caption: Hypothetical apoptotic pathway induced by the test compound.
Conclusion
The protocols and guidelines presented here offer a robust framework for evaluating the cytotoxic potential of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. By employing a combination of assays that probe different aspects of cell health, researchers can gain valuable insights into the compound's mechanism of action and determine its suitability for further development. The specific cellular responses and IC₅₀ values will need to be determined empirically for the cell lines of interest.
References
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. atcc.org [atcc.org]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Apoptosis Protocols | USF Health [health.usf.edu]
- 14. bio-protocol.org [bio-protocol.org]
- 15. biocompare.com [biocompare.com]
- 16. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for the Quantification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in various matrices. The following methods are based on established analytical techniques for structurally similar aminothiazole derivatives and can be adapted and validated for the specific quantification of the target compound.
Introduction
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the aminothiazole scaffold in a wide range of biologically active molecules.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes in solution. The method's suitability is dependent on the analyte possessing a chromophore that absorbs UV radiation at a specific wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical applications where low detection limits are required. This technique is particularly useful for quantifying the analyte in complex biological matrices such as plasma.
Quantitative Data Summary
The following tables summarize representative validation parameters for the analytical methods, based on the analysis of a structurally similar novel aminothiazole (21MAT).[1] These values provide a benchmark for the expected performance of the methods for 4-Amino-2-(methylthio)thiazole-5-carbonitrile, although specific validation for the target compound is essential.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 1.5 mg/mL |
| Wavelength (λmax) | 272 nm[1] |
| Specificity | Method is specific for the analyte |
Table 2: LC-MS/MS Method Validation Parameters for Plasma Samples [1]
| Parameter | Intra-day Batch | Inter-day Batch |
| Accuracy (% RE) | ||
| LLOQ | -4.40% | -9.84% |
| LQC | 1.33% | 0.80% |
| MQC | -3.50% | -2.33% |
| HQC | -2.67% | -1.00% |
| Precision (% CV) | ||
| LLOQ | 7.62% | 13.21% |
| LQC | 1.35% | 6.10% |
| MQC | 2.50% | 8.50% |
| HQC | 1.89% | 7.99% |
| Recovery (%) | 98.66% - 104.40% | 99.00% - 109.83% |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, % RE: Percent Relative Error, % CV: Percent Coefficient of Variation.
Experimental Protocols
HPLC-UV Method for Quantification in Analytical Solutions
This protocol is designed for the quantification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in standard solutions or simple formulations.
Instrumentation:
-
Waters Alliance (Waters 2695/e2695 separations module) HPLC system or equivalent.[1]
-
Waters 2487 dual λ absorbance/2998 PDA detector or equivalent.[1]
-
Empower 3 Software for data acquisition and processing.[1]
Chromatographic Conditions:
-
Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[1]
-
Mobile Phase A: 0.1% v/v orthophosphoric acid in water[1]
-
Mobile Phase B: 0.1% v/v orthophosphoric acid in acetonitrile[1]
-
Elution: Isocratic[1]
-
Mobile Phase Composition: 55% Mobile Phase A and 45% Mobile Phase B[1]
-
Flow Rate: 1 mL/min[1]
-
Detection Wavelength: 272 nm[1]
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) and serially dilute to create calibration standards at concentrations of 0.5, 1.0, and 1.5 mg/mL.[1]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range.
-
Analysis: Inject the standard solutions and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
LC-MS/MS Method for Quantification in Rat Plasma
This protocol provides a highly sensitive and selective method for the quantification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in a biological matrix like rat plasma.
Instrumentation:
-
LC-MS/MS system (e.g., Applied Biosystems Sciex API 4000)[3]
-
Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) analytical column[1][4]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: 5 mM ammonium formate solution with 0.1% v/v formic acid[1][4]
-
Mobile Phase B: 95:5% v/v combination of acetonitrile and methanol[1][4]
-
Mobile Phase Composition: 85% Mobile Phase A and 15% Mobile Phase B[1][4]
-
Injection Volume: 5 µL[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
Dwell Time: 200 ms[1]
Procedure:
-
Standard and QC Preparation: Prepare stock solutions of the analyte and a suitable internal standard (e.g., a stable isotope-labeled version or a close structural analog) in an organic solvent. Spike known amounts into blank rat plasma to create calibration standards and quality control (QC) samples.
-
Sample Preparation (Protein Precipitation): a. To a 50 µL aliquot of plasma sample (standard, QC, or unknown), add the internal standard solution. b. Add a protein precipitation agent (e.g., acetonitrile). c. Vortex the mixture for 10 minutes at 1500 rpm.[1] d. Centrifuge for 10 minutes at 14,000 rpm and 4 °C.[1] e. Transfer 150 µL of the supernatant to a clean vial for analysis.[1]
-
Analysis: Inject the prepared samples onto the LC-MS/MS system.
-
Quantification: Use the peak area ratio of the analyte to the internal standard for quantification. Construct a calibration curve and determine the concentration of the analyte in the unknown samples.[1]
Visualizations
Caption: Workflow for HPLC-UV Quantification.
Caption: Bioanalytical Workflow for LC-MS/MS.
References
Application Notes and Protocols: Derivatization of 4-Amino-2-(methylthio)thiazole-5-carbonitrile for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 4-Amino-2-(methylthio)thiazole-5-carbonitrile to enhance its biological activities. This document includes detailed experimental protocols, quantitative bioactivity data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3][4] 4-Amino-2-(methylthio)thiazole-5-carbonitrile serves as a versatile starting material for the synthesis of a wide array of derivatives with diverse therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[5][6][7] The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile, offering a promising avenue for the development of novel therapeutic agents. This document outlines key derivatization approaches and the resulting impact on bioactivity, with a focus on kinase inhibition, a common mechanism of action for this class of compounds.[8][9]
Derivatization Strategies and Bioactivity
The primary points of derivatization on the 4-Amino-2-(methylthio)thiazole-5-carbonitrile scaffold are the 4-amino group and the 2-methylthio group. Modifications at these positions have been shown to significantly influence the biological activity of the resulting compounds.
Modification of the 4-Amino Group
Acylation of the 4-amino group to introduce various amide functionalities is a common and effective strategy. This has led to the discovery of potent kinase inhibitors and anticancer agents.
Table 1: Bioactivity of 4-Amino Group Derivatives
| Compound ID | Modification at 4-Amino Position | Target | Bioactivity (IC₅₀/MIC) | Reference |
| Dasatinib | N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide | pan-Src kinase | Subnanomolar to nanomolar | [9] |
| Compound 3m | 2-[(pyrimidin-4-yl)amine} | VEGFR-2 (KDR) kinase | Potent inhibition | [10] |
| Compound 25 | Pyrimidine with thiazole ring systems | CDK9 | 0.64 - 2.01 µM | [8] |
| Compound 42 | Primary carboxamide on thiazole ring | GSK-3β | 0.29 ± 0.01 nM | [8] |
| Compound 53 | 2-(thiazol-2-amino)-4-arylaminopyrimidines | Anaplastic lymphoma kinase (ALK) | 12.4 nM | [8] |
| Derivative 88 | thiazolo[4,5-d]pyridazin-2-yl]thiourea | DHFR | 0.06 µM | [7] |
Modification of the 2-Methylthio Group
The 2-methylthio group can be displaced or modified to introduce different substituents, which can alter the compound's interaction with biological targets.
(Quantitative data for specific modifications at the 2-methylthio position of the parent compound were not prevalent in the initial search results. The following table is a representative example based on general thiazole derivatization.)
Table 2: Representative Bioactivity of 2-Substituted Thiazole Derivatives
| Compound ID | Modification at 2-Position | Target Organism/Cell Line | Bioactivity (MIC/IC₅₀) | Reference |
| Compound 40 | 3-phenylthiazole-2(3H)-thione group | S. aureus | 3.125 µg/mL | [5] |
| Compound 40 | 3-phenylthiazole-2(3H)-thione group | B. thuringiensis | 6.25 µg/mL | [5] |
| Compound 49a/b | Phenyl ring with hydroxy and nitro groups, dihydrobenzothiazole with methyl and bromo groups | Various bacterial strains | High activity | [5] |
Experimental Protocols
General Synthesis of 4-Acylamino-2-(methylthio)thiazole-5-carbonitrile Derivatives
This protocol describes a general method for the acylation of the 4-amino group.
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Appropriate acid chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Organic base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve 4-Amino-2-(methylthio)thiazole-5-carbonitrile (1 equivalent) in the chosen anhydrous solvent.
-
Add the organic base (1.2 equivalents).
-
If starting from a carboxylic acid, add the coupling agent (1.1 equivalents).
-
Slowly add the acid chloride or activated carboxylic acid (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Kinase Inhibition Assay (Example: VEGFR-2)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a specific kinase.
Materials:
-
Synthesized thiazole derivatives
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the test compound solution.
-
Add the VEGFR-2 kinase to initiate the reaction, except in the negative control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-acylamino-thiazole derivatives.
Bioactivity Screening Workflow
Caption: A typical workflow for screening the bioactivity of synthesized compounds.
Simplified Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thiazole derivative.
Conclusion
The derivatization of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is a fruitful strategy for the development of potent bioactive molecules, particularly kinase inhibitors. The synthetic accessibility and the possibility for diverse modifications at the 4-amino position make this scaffold highly attractive for medicinal chemistry campaigns. The provided protocols and workflows serve as a foundational guide for researchers aiming to explore the therapeutic potential of this promising class of compounds. Further investigation into structure-activity relationships will continue to unveil novel derivatives with improved efficacy and selectivity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Multi-Step Synthesis of 4-Amino-Thiazole-5-Carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the multi-step synthesis of 4-amino-thiazole-5-carbonitrile derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities, including antiviral, antioxidant, and antibacterial properties. This document outlines detailed experimental protocols for the synthesis of the core intermediate and subsequent derivatization, summarizes quantitative data for key reactions, and visualizes the synthetic workflow and relevant biological signaling pathways.
Introduction to 4-Amino-Thiazole-5-Carbonitrile Derivatives
The 4-amino-thiazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of pharmacological activities, making them attractive candidates for the development of novel therapeutic agents. The synthetic versatility of the core structure allows for the introduction of various substituents, enabling the fine-tuning of their biological and physicochemical properties.
Synthetic Strategies
The synthesis of 4-amino-thiazole-5-carbonitrile and its derivatives can be achieved through several synthetic routes. A common and effective method involves the Thorpe-Ziegler reaction of an α-aminonitrile with a source of sulfur, such as carbon disulfide or thiourea. Another prominent approach is a variation of the Gewald reaction. Subsequent modifications of the amino and cyano groups, as well as substitution at the 2-position of the thiazole ring, allow for the creation of a diverse library of derivatives.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the key intermediate, 4-amino-thiazole-5-carbonitrile, and a representative example of a subsequent derivatization reaction.
Synthesis of 4-Amino-Thiazole-5-Carbonitrile (Core Intermediate)
This protocol is a composite method based on established chemical principles for thiazole synthesis.
Materials:
-
Malononitrile
-
Sodium metal
-
Anhydrous ethanol
-
Carbon disulfide
-
2-Chloroacetonitrile
-
Triethylamine
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Formation of the Thiolate Intermediate: To the cooled sodium ethoxide solution, add a solution of malononitrile (1 equivalent) in anhydrous ethanol dropwise with stirring. After the addition is complete, add carbon disulfide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the resulting mixture for 2 hours at room temperature.
-
Cyclization: To the reaction mixture, add 2-chloroacetonitrile (1 equivalent) dropwise. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and neutralize with dilute hydrochloric acid to precipitate the crude product. Filter the solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 4-amino-thiazole-5-carbonitrile.
Representative Derivatization: N-Acetylation of 4-Amino-Thiazole-5-Carbonitrile
Materials:
-
4-Amino-thiazole-5-carbonitrile
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 4-amino-thiazole-5-carbonitrile (1 equivalent) in a mixture of dichloromethane and pyridine at 0 °C.
-
Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the solution with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield N-(5-cyano-thiazol-4-yl)acetamide.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of 4-amino-thiazole-5-carbonitrile derivatives based on literature data.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | Dodecanoyl chloride | 1. NH3; 2. Thionyl chloride; 3. KSCN; 4. Malononitrile, NaOEt | 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives | Moderate | |
| 2 | 2-Amino-4-phenylthiazole | 1. Diazotization of 4-aminoacetophenone; 2. Coupling | 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | 61-78 | [1] |
| 3 | 2-Aminothiazole | Benzaldehyde, Malononitrile, Ethanol, RT, 24h | 5-Imino-7-phenyl-5,7-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile | - | [2] |
| 4 | Secondary amines, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Trypsin from porcine pancreas, Ethanol, 45°C, 7h | Substituted thiazole derivatives | up to 94 | [3] |
Visualization of Workflows and Pathways
Synthetic Workflow
The following diagram illustrates a general multi-step synthesis approach for 4-amino-thiazole-5-carbonitrile derivatives.
Signaling Pathways
Certain aminothiazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9, in complex with Cyclin T, forms the Positive Transcription Elongation Factor b (P-TEFb), which plays a crucial role in regulating gene transcription. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle arrest, making it an attractive target in cancer therapy.
Glutaminase (GLS) is a key enzyme in cancer cell metabolism, catalyzing the conversion of glutamine to glutamate. This process is crucial for replenishing the tricarboxylic acid (TCA) cycle and is often linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4][5][6][7][8] Some aminothiazole derivatives have been investigated as glutaminase inhibitors.
References
- 1. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting glutaminase and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NT-39: GLUTAMINASE-MEDIATED METABOLIC PATHWAY INVOLVES GLIOBLASTOMA RESISTANCE TO mTOR-TARGETED THERAPIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. th287.com [th287.com]
Troubleshooting & Optimization
Navigating the Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This technical support center provides a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a key intermediate in various pharmaceutical pathways. This guide, presented in a user-friendly question-and-answer format, directly addresses potential challenges and frequently asked questions to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section is designed to help you navigate common issues that may arise during the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Ensure starting materials are pure and dry.- Increase reaction time or temperature incrementally.- Verify the correct stoichiometry of reactants. |
| Degradation of starting materials or product | - Lower the reaction temperature.- Use a milder base.- Work up the reaction mixture promptly upon completion. | |
| Ineffective catalyst or base | - Use a freshly prepared or opened catalyst/base.- Screen alternative bases (e.g., organic amines vs. inorganic carbonates). | |
| Formation of Side Products | Polymerization of starting materials | - Add the electrophilic reagent slowly to the reaction mixture.- Maintain a lower reaction temperature. |
| Hydrolysis of the nitrile group | - Ensure anhydrous reaction conditions.- Use a non-aqueous workup if possible. | |
| Formation of isomeric thiazoles | - Control the reaction temperature carefully, as higher temperatures can sometimes lead to isomer formation. | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize | - Attempt purification by column chromatography using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate).- Try co-distillation with a high-boiling point solvent to remove impurities. |
| Product is contaminated with starting materials | - Optimize the reaction stoichiometry to ensure full conversion of the limiting reagent.- Use a suitable workup procedure to remove unreacted starting materials (e.g., acid/base washes). | |
| Product is colored | - Treat the crude product with activated charcoal.- Recrystallize from an appropriate solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A common and effective method for the synthesis of this and similar thiazole derivatives is a variation of the Hantzsch thiazole synthesis. This typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a plausible route involves the reaction of an appropriate α-halocyanoacetate with S-methylisothiourea or a related synthon.
Q2: What are the key reaction parameters to control for optimizing the yield?
The critical parameters to monitor and optimize are:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. It is often beneficial to start at a lower temperature and gradually increase it.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Common solvents for thiazole synthesis include ethanol, DMF, and acetonitrile.
-
Base: The strength and type of base used can be crucial. Weaker bases like potassium carbonate or triethylamine are often preferred to minimize side reactions.
-
Reaction Time: Monitoring the reaction progress by TLC is essential to determine the optimal reaction time and avoid product degradation.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the product from the starting materials. The spots can be visualized under UV light or by using a staining agent like iodine.
Q4: What are the expected spectroscopic characteristics of 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
-
¹H NMR: Signals corresponding to the amino protons and the methylthio protons.
-
¹³C NMR: Resonances for the carbon atoms of the thiazole ring, the nitrile carbon, and the methylthio carbon.
-
IR: Characteristic stretching frequencies for the amino group (N-H), the nitrile group (C≡N), and the C=N and C-S bonds of the thiazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.
Experimental Protocols
While a specific, detailed protocol for 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not available in the provided search results, a generalized procedure based on the synthesis of similar 2-aminothiazole derivatives can be proposed.
Generalized Protocol for the Synthesis of 4-Amino-2-(substituted)thiazole-5-carbonitriles
This protocol is a general guideline and may require optimization for the specific synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Materials:
-
α-halo-α-cyanoacetate derivative
-
Substituted thiourea (e.g., S-methylisothiourea salt)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, acetonitrile, DMF)
Procedure:
-
To a solution of the substituted thiourea in the chosen solvent, add the base and stir at room temperature for a predetermined time.
-
Slowly add a solution of the α-halo-α-cyanoacetate derivative to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A generalized experimental workflow for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
Technical Support Center: Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, focusing on the identification and mitigation of side products.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of multiple side products. - Suboptimal reaction conditions (temperature, reaction time, base). | - Monitor reaction progress using TLC or HPLC. - Optimize reaction temperature and time. - Screen different bases and solvents. - Ensure anhydrous conditions if reagents are moisture-sensitive. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | Formation of various side products such as N-methylated, di-methylated, or unmethylated intermediates. | - Utilize column chromatography for purification. A gradient elution from a non-polar to a more polar solvent system is often effective.[1] - Recrystallization from a suitable solvent can help isolate the desired product. |
| Product is a Dark, Tarry Substance | Polymerization of starting materials or intermediates, often due to excessive heat or prolonged reaction times. | - Lower the reaction temperature. - Reduce the reaction time. - Use a milder base. |
| Difficulty in Isolating the Product | The product may be highly soluble in the reaction solvent or co-elute with impurities during chromatography. | - Perform a solvent screen for extraction and recrystallization. - Adjust the mobile phase composition in column chromatography to improve separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
The synthesis typically proceeds via a multi-step, one-pot reaction involving a precursor like 2-aminomalononitrile tosylate or 2-cyanoacetamide, carbon disulfide, and a methylating agent (e.g., dimethyl sulfate or methyl iodide). Several side products can arise from this process:
-
2-Amino-4-amino-5-cyanothiazole (Unmethylated Intermediate): This can result from incomplete methylation.
-
4-Amino-2-mercapto-thiazole-5-carbonitrile (Thiol Intermediate): The thiol intermediate may persist if the methylation step is not efficient.
-
N-methylated Isomers: Methylation can occur on the exocyclic amino group, leading to 4-(Methylamino)-2-(methylthio)thiazole-5-carbonitrile.
-
Di-methylated Products: Both the exocyclic amino group and the thiol group can be methylated.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid under certain conditions, although this is less common under standard reaction conditions.
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the methyl group.
Q3: What is a general synthetic pathway for 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A common approach is a variation of the Cook-Heilbron thiazole synthesis.[2] This involves the reaction of an α-aminonitrile with carbon disulfide to form a 5-aminothiazole derivative. The synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile can be conceptualized as a one-pot, three-component reaction.
Experimental Protocols
Key Experiment: One-Pot Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Aminomalononitrile p-toluenesulfonate
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH) or other suitable base
-
Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Ethanol or other suitable solvent
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminomalononitrile p-toluenesulfonate in ethanol.
-
Formation of Thiolate Intermediate: To the stirred solution, add a solution of potassium hydroxide in water, followed by the dropwise addition of carbon disulfide at room temperature. The reaction mixture is typically stirred for several hours.
-
Methylation: Cool the reaction mixture in an ice bath and add dimethyl sulfate dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-Amino-2-(methylthio)thiazole-5-carbonitrile.[1]
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting the synthesis.
References
Technical Support Center: Optimizing the Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic methodologies for closely related aminothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A1: The most common approach for synthesizing the 4-aminothiazole core is the Hantzsch thiazole synthesis. This method involves the condensation of a thiourea derivative with an α-halocarbonyl compound. For the target molecule, this would typically involve the reaction of S-methylisothiourea with a 2-halo-3-oxopropanenitrile derivative. One-pot multicomponent reactions are also an efficient strategy.
Q2: What are the common challenges that lead to low yields in this synthesis?
A2: Low yields in the synthesis of 4-aminothiazole derivatives can often be attributed to several factors, including the formation of side products, incomplete reaction, and difficulties in product isolation and purification. The regioselectivity of the cyclization can also be an issue, potentially leading to the formation of isomeric impurities.[1]
Q3: How can the yield of 4-Amino-2-(methylthio)thiazole-5-carbonitrile be improved?
A3: Optimizing reaction parameters is key to enhancing the yield. This includes careful selection of the solvent, reaction temperature, and catalyst. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for related thiazole syntheses.[2] The purity of starting materials is also critical for a successful reaction.
Q4: Are there more environmentally friendly ("green") methods for this synthesis?
A4: Yes, green chemistry approaches are being increasingly applied to heterocyclic synthesis. For thiazole derivatives, this includes the use of water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing solvent-free reaction conditions, often in combination with microwave irradiation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | - Incomplete reaction- Suboptimal reaction temperature- Incorrect stoichiometry- Poor quality of starting materials | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Experiment with a range of temperatures; refluxing or microwave heating can be effective.- Ensure accurate molar ratios of reactants.- Verify the purity of S-methylisothiourea and the α-halonitrile starting material. |
| Formation of Multiple Products/Side Reactions | - Incorrect reaction conditions (e.g., temperature, pH)- Instability of reactants or products- Isomeric product formation | - Optimize the reaction temperature and time to minimize side reactions.- Adjusting the pH, for instance by using acidic conditions, can improve the regioselectivity of the Hantzsch synthesis.[1]- Consider using protecting groups for other reactive functionalities if present. |
| Difficult Product Isolation and Purification | - High solubility of the product in the reaction solvent- Oily or non-crystalline product- Contamination with starting materials or byproducts | - After reaction completion, attempt to precipitate the product by adding a non-solvent or by cooling.- Utilize column chromatography with a suitable solvent system for purification.- Recrystallization from an appropriate solvent can be used to obtain a pure, crystalline product. |
Experimental Protocols
The following is a detailed experimental protocol for a one-pot synthesis adapted from a method for a structurally similar compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.[3] This protocol should be considered a starting point and may require optimization for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
One-Pot Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile (Hypothetical Protocol)
Materials:
-
2-Cyano-3-hydroxy-2-propenenitrile (or a suitable α-halonitrile precursor)
-
N-Bromosuccinimide (NBS)
-
S-Methylisothiourea sulfate
-
Solvent: Water and Tetrahydrofuran (THF) (2:1 to 3:1 v/v)
-
Ammonia solution
Procedure:
-
Bromination: In a round-bottom flask, dissolve 1 molar equivalent of the 2-cyano-3-hydroxy-2-propenenitrile precursor in a mixture of water and THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1 to 1.5 molar equivalents of N-Bromosuccinimide (NBS) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Cyclization: To the same reaction mixture, add 1 to 1.5 molar equivalents of S-methylisothiourea sulfate.
-
Heat the reaction mixture to 80-90°C and maintain for 1-20 hours, continuing to monitor by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with an ammonia solution to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions (Template)
This table provides a template for recording experimental data to optimize the yield of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Entry | Solvent System (v/v) | Temperature (°C) | Reaction Time (h) | Catalyst | Yield (%) |
| 1 | Water/THF (2:1) | 80 | 12 | None | Record Yield |
| 2 | Ethanol | Reflux | 8 | Acetic Acid | Record Yield |
| 3 | Methanol | Reflux | 8 | None | Record Yield |
| 4 | Water | 100 (Microwave) | 0.5 | None | Record Yield |
| 5 | 1-Butanol | Reflux | 6 | Silica Supported Tungstosilisic Acid | Record Yield |
| 6 | Solvent-free | 120 (Microwave) | 0.25 | None | Record Yield |
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
addressing solubility issues of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 4-Amino-2-(methylthio)thiazole-5-carbonitrile in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
4-Amino-2-(methylthio)thiazole-5-carbonitrile is a heterocyclic organic compound.[1][2] Like many thiazole derivatives, it is expected to have low aqueous solubility and is typically a solid at room temperature.[2][3][4] For in vitro assays, it is common to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution.[3]
Q2: I'm observing precipitation of the compound in my aqueous assay buffer. What could be the cause?
Precipitation in the aqueous assay buffer is a common issue for poorly soluble compounds.[4] This can occur if the final concentration of the compound exceeds its solubility limit in the assay medium.[4] It can also happen if the percentage of the organic co-solvent (like DMSO) is too low in the final working solution to maintain the compound's solubility.[3]
Q3: How can I improve the solubility of 4-Amino-2-(methylthio)thiazole-5-carbonitrile for my experiments?
Several strategies can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: The most common approach is to prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO or ethanol.[3][4] This stock is then diluted into the aqueous assay buffer to the final desired concentration.
-
pH Adjustment: The solubility of compounds with amine groups, like 4-Amino-2-(methylthio)thiazole-5-carbonitrile, can sometimes be increased by adjusting the pH of the buffer.[4] Lowering the pH can protonate the amine group, forming a more soluble salt.[4] However, it is crucial to ensure the pH change does not negatively impact your assay.[4]
-
Gentle Warming: Applying gentle heat, for instance in a 37°C water bath, can aid in the dissolution of the compound in the stock solvent.[3]
Q4: What is the recommended maximum concentration of DMSO in a cell-based assay?
The final concentration of the co-solvent in the assay should be kept low to avoid cytotoxicity or other interferences.[3] Typically, the final concentration of DMSO should be below 0.5%.[3] It is essential to determine the tolerance of your specific assay system to the chosen co-solvent.[4]
Q5: My compound appears to be inactive in the assay. Could this be related to solubility?
Yes, poor solubility can lead to false negatives.[4] If the compound is not fully dissolved in the assay medium, its effective concentration at the target site will be lower than the nominal concentration, potentially leading to an underestimation of its biological activity.[4] It is advisable to confirm the solubility of the compound at the tested concentrations.[4]
Solubility and Solvent Data
| Solvent/System | Recommended Use | Stock Concentration Range (Typical) | Max Final Assay Concentration (Typical) | Considerations |
| DMSO | Primary co-solvent for stock solutions. | 1-20 mM | < 0.5% | Can be toxic to some cells at higher concentrations. Ensure it doesn't interfere with the assay.[3][4] |
| Ethanol | Alternative co-solvent for stock solutions. | 1-10 mM | < 0.5% | Can be volatile and may have effects on certain biological systems.[3][4] |
| Aqueous Buffers (e.g., PBS) | Final assay medium. | Low µM range | Dependent on compound solubility | Direct dissolution is often challenging. Use of a co-solvent is generally required.[3][4] |
| pH-adjusted Buffers | To enhance solubility of ionizable compounds. | Dependent on pKa | Dependent on assay tolerance | The amino group on the thiazole ring may be protonated at lower pH, potentially increasing solubility.[4] |
Experimental Protocols
Protocol for Preparation of Stock and Working Solutions
This protocol provides a general guideline for dissolving and diluting 4-Amino-2-(methylthio)thiazole-5-carbonitrile for use in biological assays.
Materials:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile powder
-
100% Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solution: a. Weigh the desired amount of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mM).[3] c. Vortex the tube thoroughly until the compound is completely dissolved.[3] d. If the compound does not fully dissolve, gentle warming in a 37°C water bath for a few minutes can be applied.[3] e. Visually inspect the solution to ensure there are no visible particles.
-
Prepare Working Solutions: a. Perform serial dilutions of the stock solution in the aqueous assay buffer to achieve the final desired concentrations for your experiment.[3] b. It is crucial to ensure that the final concentration of DMSO in the assay wells remains below the tolerance level of your experimental system (typically <0.5%).[3] c. For example, to prepare a 100 µM working solution with 1% DMSO, add 2 µL of a 10 mM stock solution to 198 µL of assay buffer.[4] This can then be further diluted.
Troubleshooting Guide
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Workflow Example
Caption: General experimental workflow incorporating compound solubilization.
References
troubleshooting 4-Amino-2-(methylthio)thiazole-5-carbonitrile purification by chromatography
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(methylthio)thiazole-5-carbonitrile. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your purification process.
Troubleshooting Guide: Navigating Your Chromatographic Purification
Purification of heterocyclic compounds like 4-Amino-2-(methylthio)thiazole-5-carbonitrile can be challenging due to the presence of closely related impurities and the compound's specific chemical properties. This guide addresses common issues in a question-and-answer format.
Q1: My biggest challenge is the poor separation between my product and an unknown impurity. What should I do?
This is a frequent issue, often arising from impurities with polarities very similar to the target compound.[1] Here’s a systematic approach to improve resolution:
-
Mobile Phase Optimization:
-
Normal Phase (Silica Gel): If you are using a standard mobile phase like ethyl acetate/hexane, consider introducing a small amount of a more polar solvent like methanol or a modifier like triethylamine. The basic nitrogen on the thiazole ring can interact strongly with acidic silica gel, leading to peak tailing. A small amount of a basic modifier can mitigate this.
-
Solvent System Selectivity: Experiment with different solvent systems that offer alternative selectivities. For instance, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether can alter the interactions between your compounds and the stationary phase, potentially resolving overlapping peaks.
-
-
Stationary Phase Alternatives:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds.
-
For more challenging separations, reversed-phase chromatography (e.g., C18 silica) with a mobile phase such as acetonitrile/water or methanol/water may provide the necessary resolution.
-
-
Recrystallization as an Alternative:
-
If the product is a solid and of sufficient purity after initial chromatography, recrystallization can be a powerful final purification step to remove closely related impurities.[1]
-
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I achieve sharp, symmetrical peaks?
Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase. For an amino-functionalized thiazole, this is commonly due to the basicity of the amino group interacting with the acidic silanol groups on the surface of silica gel.
-
Use of a Basic Additive: Incorporating a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine into your mobile phase can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Consider a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like neutral alumina or a reversed-phase material can also resolve this issue.
-
Sample Loading: Overloading the column is a common cause of peak distortion. Ensure you are not exceeding the loading capacity of your stationary phase. A general rule of thumb for silica gel is a sample-to-sorbent ratio of 1:20 to 1:100, depending on the difficulty of the separation.
Q3: I'm not seeing my compound elute from the column, or the recovery is very low. What could be the problem?
Poor recovery can be due to several factors, from compound instability to irreversible adsorption on the stationary phase.
-
Compound Stability: Thiazole rings can be sensitive to strongly acidic or basic conditions. Ensure your mobile phase is not causing degradation of your product. You can test this by dissolving a small amount of your compound in the mobile phase and monitoring it by TLC or LC-MS over time.
-
Irreversible Adsorption: If your compound is highly polar, it may be sticking irreversibly to the silica gel. In this case, you may need to use a more polar mobile phase, such as a gradient elution going up to 10-20% methanol in dichloromethane. The use of a basic additive, as described for peak tailing, can also help prevent strong adsorption.
-
Solubility Issues: Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. If the compound crashes out at the top of the column, it will not chromatograph properly.
Below is a workflow to guide you through troubleshooting common chromatography issues.
Caption: Troubleshooting workflow for chromatography purification.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile that I should be aware of for purification?
Understanding the properties of your molecule is crucial for developing a successful purification strategy.
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Molecular Weight: 171.25 g/mol [2]
-
Appearance: Typically a solid.[2]
-
Functionality: The molecule contains a basic amino group, a polar nitrile group, and a lipophilic methylthio group. This amphiphilic character means its solubility and interactions can be complex.[3]
-
pKa: The amino group is expected to be weakly basic. This is important to consider for interactions with silica gel.
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Stability: Store in a dark place, sealed, and refrigerated (2-8°C).[2] This suggests potential sensitivity to light and temperature.
Q2: What are some common impurities I might encounter?
Impurities will depend on the synthetic route used. However, common impurities in the synthesis of thiazole derivatives can include:
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Unreacted starting materials.
-
Side-products from incomplete cyclization or alternative reaction pathways.
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Oxidized byproducts, for example at the methylthio group.[1]
Q3: How do I choose the right column and mobile phase to start with?
A systematic approach to method development is key.
-
Thin-Layer Chromatography (TLC): Always start with TLC to screen for a suitable mobile phase. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.
-
Initial Solvent System: A good starting point for normal phase chromatography is a mixture of a non-polar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate).
-
Column Packing: For preparative column chromatography, ensure the silica gel is packed uniformly to avoid channeling, which can lead to poor separation.
The following table summarizes the impact of key chromatographic parameters:
| Parameter | Effect on Separation | Recommendations for 4-Amino-2-(methylthio)thiazole-5-carbonitrile |
| Stationary Phase | Determines the primary mode of interaction (e.g., polarity, ion exchange). | Start with silica gel. Consider neutral alumina if peak tailing is severe. |
| Mobile Phase Polarity | Affects the elution strength. Higher polarity leads to faster elution. | Use TLC to find a solvent system that gives an Rf of 0.2-0.4. |
| Mobile Phase Modifier | Can suppress unwanted interactions. | Add 0.1-1% triethylamine to counter peak tailing from the amino group. |
| Sample Load | High loading can cause peak broadening and poor resolution. | Keep the sample load below 5% of the stationary phase mass. |
| Flow Rate | Slower flow rates generally improve resolution but increase run time. | Optimize for a balance between resolution and speed. |
Experimental Protocols
Protocol 1: Preparative Normal Phase Column Chromatography
This protocol provides a general starting point for the purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Materials:
-
Crude 4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or cyclohexane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a 30:70 mixture of ethyl acetate:hexane.
-
If peak tailing is observed on the TLC plate, add 0.5% triethylamine to the mobile phase.
-
Adjust the solvent ratio to achieve an Rf of approximately 0.3 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packed bed is level and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected mobile phase.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
References
stability of 4-Amino-2-(methylthio)thiazole-5-carbonitrile under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2-(methylthio)thiazole-5-carbonitrile. The information is designed to help anticipate and address potential stability issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A1: Based on available supplier data, it is recommended to store the compound in a cool, dark, and dry place. Specifically, storage at 2-8°C, sealed from atmospheric moisture, and protected from light is advised to minimize degradation.
Q2: My experimental results are inconsistent. Could the stability of the compound be a factor?
A2: Yes, inconsistent results can be a sign of compound degradation. 4-Amino-2-(methylthio)thiazole-5-carbonitrile, like many aminothiazole derivatives, can be susceptible to degradation under various conditions, including exposure to light, non-optimal pH, and oxidizing agents. We recommend performing a forced degradation study to understand the stability profile of the compound under your specific experimental conditions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for 4-Amino-2-(methylthio)thiazole-5-carbonitrile are not extensively documented in publicly available literature, based on the functional groups present (aminothiazole, methylthio, and nitrile), the following degradation pathways are plausible:
-
Photodegradation: Exposure to UV light can induce cleavage of the thiazole ring.[1][2]
-
Hydrolysis: The amino and nitrile groups may be susceptible to hydrolysis under strongly acidic or basic conditions. Some aminothiazole derivatives have shown instability in aqueous acidic solutions.[3]
-
Oxidation: The methylthio group is prone to oxidation, which can lead to the formation of the corresponding sulfoxide and then sulfone.[4][5]
Q4: How can I monitor the stability of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in my samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[6][7][8] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is useful for monitoring peak purity. LC-MS/MS can be used for the identification of unknown degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period in solution. | Photodegradation: The compound may be degrading upon exposure to ambient or UV light. | Prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil. Minimize exposure to light during experimental procedures. |
| Solvent-Induced Degradation: The chosen solvent may be reacting with the compound. | Assess the stability of the compound in various commonly used laboratory solvents. If using solvents like DMSO for stock solutions, be aware that some aminothiazoles have shown instability in DMSO at room temperature over time. | |
| Appearance of unexpected peaks in chromatograms. | Hydrolytic Degradation: If working with aqueous solutions at low or high pH, the compound may be undergoing hydrolysis. | Adjust the pH of your solutions to be as close to neutral as possible, if your experimental design allows. Analyze samples at different pH values to assess pH-dependent stability. |
| Oxidative Degradation: The presence of oxidizing agents, or even dissolved oxygen, could be oxidizing the methylthio group. | Degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative degradation. Avoid sources of peroxide contamination in your reagents. | |
| Variability between experimental batches. | Inconsistent Storage: Different batches of the compound may have been handled or stored differently, leading to varying levels of initial degradation. | Ensure all batches of the compound are stored under the recommended conditions (2-8°C, dark, dry). It is good practice to qualify a new batch of the compound to ensure its purity and integrity before use. |
| Precipitation of the compound from solution. | Poor Solubility and/or Degradation: The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble and precipitating out. | Verify the solubility of the compound in your solvent system. If solubility is low, consider using a co-solvent. The appearance of a precipitate after a solution has been clear could indicate degradation to a less soluble product. |
Quantitative Data Summary
Table 1: Example Forced Degradation Data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile
| Stress Condition | Time | % Degradation (Example) | Number of Degradants (Example) | Major Degradant Peak Area (%) (Example) |
| 0.1 M HCl (aq) | 24 h | 15% | 2 | 10% |
| 0.1 M NaOH (aq) | 24 h | 25% | 3 | 18% |
| 3% H₂O₂ (aq) | 24 h | 40% | 4 | 25% |
| Heat (80°C, solid) | 48 h | 5% | 1 | 3% |
| Photostability (ICH Q1B) | 24 h | 30% | 2 | 22% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The conditions should be optimized for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and/or elevated temperature (e.g., 60°C) for specific time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for specific time points.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to determine the extent of degradation and the number of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common starting mobile phase system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Gradient Optimization: Develop a gradient elution method that provides good resolution between the parent peak and any degradation products formed during the forced degradation study.
-
Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the detection of the parent compound and its degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method can accurately quantify the parent compound in the presence of its degradation products.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the displacement of methylthio groups by glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the scale-up of 4-Amino-2-(methylthio)thiazole-5-carbonitrile production
Technical Support Center: Production of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis and scale-up of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Synthesis
-
Q1: What is a common synthetic route for 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A common and effective method is the Hantzsch thiazole synthesis.[1] This typically involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative. For the target molecule, this could involve reacting a protected thiourea with an appropriate α-brominated carbonyl nitrile. A one-pot synthesis approach, combining bromination and cyclization, can simplify the process and improve efficiency.[2]
-
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Poor Quality of Starting Materials : Ensure the purity of your reactants. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification.[1]
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Suboptimal Reaction Conditions : Temperature, reaction time, and solvent choice are critical. The reaction may require optimization, including gentle heating or refluxing for several hours.[1] In some cases, microwave irradiation has been shown to reduce reaction times and improve yields.
-
Incomplete Reaction : Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of starting material spots indicates the reaction is proceeding. If the reaction stalls, a gentle increase in temperature or addition of a catalyst might be necessary.[1]
-
Side Reactions : The formation of byproducts is a common issue. See the question below on impurity profiling for more details.
-
-
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
In a typical Hantzsch-type synthesis, several side products can form:
-
Unreacted Starting Materials : If the reaction is incomplete, you will see spots corresponding to your initial reactants.[1]
-
Formation of Isomeric Thiazoles : Depending on the reactants, the formation of isomeric products is a possibility.
-
Dimerization or Polymerization : Under certain conditions, starting materials or reactive intermediates can self-condense.[1]
-
Oxazole Formation : If your thioamide is contaminated with its corresponding amide, an oxazole byproduct may form.[1]
-
Scale-Up Challenges
-
Q4: Are there any specific safety precautions to consider during scale-up?
Yes, several key aspects should be considered:
-
Exothermic Reactions : The cyclization step can be exothermic. On a larger scale, this can lead to a rapid increase in temperature. Ensure adequate cooling capacity and consider slow, controlled addition of reagents.
-
Reagent Handling : Some reagents, like α-bromo ketones, can be lachrymatory and toxic. Use appropriate personal protective equipment (PPE) and conduct operations in a well-ventilated fume hood.
-
Waste Disposal : The reaction may generate halogenated waste streams. Ensure proper segregation and disposal according to your institution's safety guidelines.
-
-
Q5: How can I improve the purity of my product during work-up and purification?
-
Aqueous Wash : After the reaction, an aqueous wash with a mild base (e.g., 5% sodium bicarbonate solution) can help remove acidic impurities.[1]
-
Recrystallization : This is an effective method for purifying solid organic compounds.[1] Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography : For difficult-to-separate impurities, column chromatography using silica gel is a standard technique.[1]
-
Quantitative Data
The following tables provide illustrative data for typical reaction conditions and outcomes. Note that optimal conditions may vary depending on the specific substrate and scale.
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| None | 80 | 12 | 65 |
| p-TSA | 80 | 8 | 78 |
| Acetic Acid | 80 | 10 | 72 |
Table 2: Solvent Effects on Yield and Purity
| Solvent | Yield (%) | Purity (by HPLC, %) |
| Ethanol | 75 | 92 |
| Acetonitrile | 82 | 95 |
| Toluene | 68 | 89 |
| THF | 78 | 94 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This protocol is a general guideline and may require optimization.
Materials:
-
2-bromo-3-oxobutanenitrile
-
S-methylisothiourea sulfate
-
Sodium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve S-methylisothiourea sulfate (1.2 equivalents) and sodium acetate (2.5 equivalents) in ethanol.
-
To this solution, add 2-bromo-3-oxobutanenitrile (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress using TLC (e.g., with an ethyl acetate/hexane eluent system).[1] The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
To the residue, add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[1]
Visualizations
Diagrams
Caption: Synthetic pathway for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
References
refining protocols for biological testing of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information for the biological testing of 4-Amino-2-(methylthio)thiazole-5-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to facilitate smooth and reliable experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known or potential biological activities of 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A1: While specific biological activities for this exact compound are not extensively documented in publicly available literature, the 2-aminothiazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1][2] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory effects.[1][3] Therefore, it is plausible that 4-Amino-2-(methylthio)thiazole-5-carbonitrile could exhibit similar properties, making it a candidate for screening in various biological assays.
Q2: What is the recommended solvent for dissolving 4-Amino-2-(methylthio)thiazole-5-carbonitrile for in vitro assays?
A2: For most in vitro biological assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] The final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity or assay interference.[4]
Q3: How should I store the compound and its solutions to ensure stability?
A3: The solid compound should be stored in a dark place, sealed in a dry environment, and refrigerated (2-8°C).[5] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[4]
Q4: I am not observing any effect of the compound in my assay. What are the common reasons for this?
A4: There are several potential reasons for the lack of an observable effect. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[4] Common factors include compound degradation, poor solubility in the assay buffer, incorrect assay timing or reagent concentrations, or the possibility that the molecular target is not critical for the biological outcome being measured in your specific model.[4]
Troubleshooting Guide
This guide is designed in a question-and-answer format to systematically troubleshoot common issues encountered during the biological testing of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Compound-Related Issues
Q: How can I be sure that the compound I'm using is active and stable?
A:
-
Source and Purity: Ensure the compound is from a reputable supplier with provided purity data.
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Storage: Confirm that the compound has been stored correctly, as improper storage can lead to degradation.[5]
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Solubility: Poor aqueous solubility is a frequent cause of inactivity for small molecules.[4] Visually inspect your final assay solution for any signs of precipitation.
Q: The compound seems to have poor solubility in my aqueous assay buffer. What can I do?
A:
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Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is within a range tolerated by your assay system (typically <0.5%).[4]
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Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound you plan to use in your assay buffer. Incubate under your assay conditions and visually inspect for precipitation.[4]
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Use of Surfactants or Co-solvents: In some biochemical assays, low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can help to maintain compound solubility. However, their compatibility with your biological system must be verified.
Experimental Setup Issues
Q: My cytotoxicity assay results show high variability between replicates. What could be the cause?
A:
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Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure you have a homogenous cell suspension and use appropriate pipetting techniques.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and media components, leading to an "edge effect." To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce variability. Calibrate your pipettes regularly and use fresh tips for each addition.
Q: My positive control is not working in my kinase inhibition assay. What should I do?
A:
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Reagent Integrity: Check the activity of your kinase, the integrity of your substrate, and the concentration of ATP. These reagents can be sensitive to storage conditions and degradation.
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Assay Conditions: Verify that the assay buffer composition (pH, salt concentrations) and incubation times and temperatures are optimal for your specific kinase.[6]
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Control Compound: Ensure your positive control inhibitor (e.g., Staurosporine) is active and used at an appropriate concentration.[6]
Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile on various cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 48 | 15.2 ± 1.8 |
| Cell Line B | MTT | 48 | > 100 |
| Cell Line C | LDH Release | 24 | 25.7 ± 3.1 |
Table 2: Kinase Inhibition Profile of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Kinase Target | Assay Type | ATP Concentration (µM) | IC50 (nM) |
| Kinase X | Luminescence-based | 10 | 75 ± 8.3 |
| Kinase Y | Fluorescence-based | 1 | > 10,000 |
| Kinase Z | Radiometric | 10 | 520 ± 45 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to assess the cytotoxic effects of 4-Amino-2-(methylthio)thiazole-5-carbonitrile on a chosen cell line.[7]
Materials:
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4-Amino-2-(methylthio)thiazole-5-carbonitrile
-
Cell line of interest
-
Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in complete culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the inhibitory activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile against a specific protein kinase.[6]
Materials:
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4-Amino-2-(methylthio)thiazole-5-carbonitrile
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Kinase of interest
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Kinase-specific substrate
-
ATP
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Kinase assay buffer
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the serially diluted compound or DMSO control, and the kinase assay buffer. Incubate for a short period to allow for compound-kinase interaction.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the reagents from the luminescence-based ADP detection kit according to the manufacturer's instructions. This typically involves a two-step process to first deplete unreacted ATP and then convert ADP to ATP, which generates a luminescent signal.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Mandatory Visualization
Caption: A general experimental workflow for assessing the biological activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 39736-28-2|4-Amino-2-(methylthio)thiazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-Amino-2-(methylthio)thiazole-5-carbonitrile?
A1: The most common and direct method for synthesizing 4-Amino-2-(methylthio)thiazole-5-carbonitrile is a variation of the Hantzsch thiazole synthesis. This typically involves the reaction of a suitable α-halocarbonyl compound with a thiourea derivative. Another relevant method is the Cook-Heilbron thiazole synthesis, which utilizes α-aminonitriles and a source of thiocarbonyl, such as carbon disulfide.
Q2: What are the typical starting materials for the Hantzsch-type synthesis of this compound?
A2: Key starting materials include a source of the C4 and C5 of the thiazole ring with the nitrile group, and a thiourea derivative that provides the N3, C2, and the S1 atom. A common strategy involves the reaction of an α-halocyanoacetate or a related active methylene nitrile with a thiourea, followed by S-methylation. A one-pot approach might involve the reaction of an appropriate acetoacetate with a brominating agent like N-bromosuccinimide (NBS), followed by reaction with S-methylisothiourea.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Temperature, reaction time, stoichiometry of reactants, and the choice of solvent are all critical. For instance, in the Hantzsch synthesis, controlling the temperature during the initial bromination (if applicable) and the subsequent cyclization is crucial to prevent side reactions. The reaction time needs to be optimized to ensure complete conversion without promoting decomposition of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete bromination of the starting ketone. 2. Incorrect reaction temperature. 3. Degradation of reactants or product. 4. Inefficient cyclization. | 1. Monitor the bromination step by TLC. Ensure the complete consumption of the starting ketone. 2. Optimize the reaction temperature. The cyclization step may require heating, but excessive heat can lead to decomposition. 3. Use fresh, high-purity starting materials. Protect the reaction from light and air if necessary. 4. Ensure the correct stoichiometry of the thiourea derivative. Consider using a mild base to facilitate the cyclization. |
| Presence of Multiple Impurities in the Crude Product | 1. Side reactions due to incorrect temperature or stoichiometry. 2. Formation of regioisomers. 3. Over-alkylation or N-alkylation. 4. Presence of unreacted starting materials. | 1. Carefully control the reaction temperature and the addition rate of reagents. 2. The Hantzsch synthesis can sometimes yield isomeric products. Purify the crude product by column chromatography or recrystallization. 3. Use a controlled amount of the methylating agent and optimize the reaction conditions (temperature, base) to favor S-methylation. 4. Monitor the reaction by TLC to ensure completion. Adjust reaction time or temperature as needed. |
| Product is Darkly Colored or Tarry | 1. Decomposition of the product or starting materials at high temperatures. 2. Presence of polymeric byproducts. | 1. Lower the reaction temperature and consider using a milder solvent. 2. Purify the crude product using column chromatography with a suitable solvent system. Activated carbon treatment of a solution of the crude product may also be effective. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of a stable salt. | 1. After the reaction, concentrate the solvent under reduced pressure. If the product is a solid, induce precipitation by adding a non-polar solvent (e.g., hexanes) or by cooling. 2. If an acidic or basic workup is used, adjust the pH of the aqueous layer to the isoelectric point of the product to precipitate it. |
| Inconsistent Results Between Batches | 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions. | 1. Use starting materials from the same batch or ensure consistent purity. 2. Precisely control all reaction parameters, including temperature, time, stirring speed, and atmosphere. |
Experimental Protocols
A representative experimental protocol for a Hantzsch-type synthesis is outlined below. Please note that specific conditions may need to be optimized for your laboratory setup.
One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Related Compound)
This protocol, adapted from a patent for a similar compound, illustrates the general "one-pot" Hantzsch approach.
-
Bromination: In a suitable reaction vessel, dissolve the starting acetoacetate in a solvent mixture of water and tetrahydrofuran. Cool the mixture to 0-5°C. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction for 1-2 hours at this temperature until TLC analysis indicates complete consumption of the starting material.
-
Cyclization: To the reaction mixture, add the appropriate N-monosubstituted thiourea derivative. Heat the mixture to 80-90°C and stir for 1-20 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture. If a salt has precipitated, it can be collected by filtration. To obtain the free base, basify the reaction mixture with a suitable base (e.g., ammonia water) and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
This troubleshooting guide and FAQ are intended to be a starting point for researchers. Specific experimental conditions and potential impurities can vary depending on the exact synthetic route and reagents used. Careful monitoring of the reaction and thorough characterization of the product are essential for obtaining high-purity 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
optimization of Biginelli-inspired three-component reaction for pyrimidine synthesis
Welcome to the technical support center for the optimization of the Biginelli three-component reaction for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during their experiments.
Troubleshooting Guides & FAQs
This section is formatted in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in the Biginelli reaction and can often be attributed to several factors:
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Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Exploring Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] It is advisable to screen different catalysts and optimize their concentration for your specific substrates.[1]
-
Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is a common practice, some reactions may benefit from milder conditions, while others might require higher temperatures, sometimes even under solvent-free conditions.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent product degradation.[2]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[1] Generally, polar solvents are preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1] In some cases, bio-derivable solvents like p-cymene have been found to be effective.[3][4]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities in the starting materials can lead to undesirable side reactions and lower the yield of the desired product.[1]
Q2: I am observing a significant amount of unreacted starting materials in my reaction mixture. What are the likely causes and solutions?
A2: Low conversion can be due to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with the purity of your reactants.[2]
Troubleshooting Steps:
-
Catalyst Activity: Confirm that your catalyst is active. If you are using a reusable catalyst, it might need regeneration. For Brønsted acid catalysts like HCl, ensure the concentration is appropriate.[2]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion. Use TLC to monitor the reaction's progress.[2]
-
Solvent Choice: The solvent can affect the solubility of your reactants and the overall reaction rate. While ethanol is common, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction. Ensure all your starting materials are of high purity.[2]
Q3: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is this byproduct and how can I avoid it?
A3: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]
Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures can favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The selection of the catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]
-
Order of Addition: Adding the urea last to the reaction mixture may, in some cases, help to minimize its decomposition into ammonia.[2]
Q4: I am observing an unexpected peak in my HPLC analysis of a Biginelli reaction mixture. What could this side product be?
A4: Besides the Hantzsch-type dihydropyridines, other side products can form during a Biginelli reaction. Common unexpected peaks in your HPLC chromatogram could correspond to:
-
Aldol Condensation Products: The initial aldol condensation between the aldehyde and the β-ketoester is a key step in the reaction mechanism.[5] Under certain conditions, this intermediate may be observed.
-
Insoluble Intermediates: An intermediate in the reaction pathway might have low solubility in the chosen solvent, leading to its precipitation or appearance as a separate phase. Trying a different solvent system with higher solubilizing power for all components and intermediates can help.[1]
Troubleshooting Flowchart
Here is a logical workflow to help you troubleshoot common issues in your Biginelli reaction.
Caption: A troubleshooting decision tree for optimizing the Biginelli reaction.
Data Presentation
The following tables summarize quantitative data from various literature sources for a representative Biginelli reaction, providing a basis for comparison and optimization.
Table 1: Effect of Different Catalysts on Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | 18 | 70-80 | [6] |
| Yb(OTf)₃ (10) | Solvent-free | 100 | 0.5 | 95 | [7] |
| InCl₃ (10) | Acetonitrile | Reflux | 6 | 92 | [8] |
| FeCl₃·6H₂O (10) | Solvent-free | 100 | 1 | 94 | [8] |
| Sulfated Zirconia (50 mg) | Solvent-free | 60 | 2-4 | 85-95 | [2] |
| Ammonium Dihydrogen Phosphate | Solvent-free | 100 | 1.5 | 88-96 | [6] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | HCl | Reflux | 18 | 78 | [6] |
| Acetonitrile | InCl₃ | Reflux | 6 | 92 | [8] |
| Toluene | EPZ10 | Reflux | 6 | 84 | [3] |
| p-Cymene | None | Reflux | 24 | 75 | [3][4] |
| Solvent-free | Yb(OTf)₃ | 100 | 0.5 | 95 | [7] |
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
This protocol is a generalized procedure based on common literature methods.[1][2]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).
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Solvent and Catalyst Addition: Add the chosen solvent (20 mL, e.g., acetonitrile) and the catalyst (e.g., 1 mol% of a Lewis acid).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol for a Solvent-Free Biginelli Reaction
This protocol is adapted for solvent-free conditions, which can be more environmentally friendly and sometimes lead to higher yields.[2]
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Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Catalyst Addition: Add the catalyst (e.g., sulfated zirconia, 50 mg).
-
Heating: Stir the mixture at a controlled temperature, for example, 60°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Isolation: Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. Add a small amount of ethanol and stir for 5 minutes.
-
Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).
Reaction Mechanism and Workflow
The Biginelli reaction proceeds through a series of bimolecular reactions.[5] The exact mechanism can vary depending on the reaction conditions, but a widely accepted pathway is the "iminium route".
Biginelli Reaction Mechanism
Caption: The iminium pathway of the Biginelli reaction mechanism.
Experimental Workflow for Optimization
The following diagram illustrates a typical workflow for optimizing a Biginelli reaction.
Caption: A typical experimental workflow for optimizing the Biginelli reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The combined role of catalysis and solvent effects on the Biginelli reaction: improving efficiency and sustainability. | Semantic Scholar [semanticscholar.org]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the selectivity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and evaluation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives, with a focus on enhancing selectivity.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental work, presented in a question-and-answer format.
Synthesis & Purification
Question 1: I am observing low yields for my synthesized thiazole derivative. What are the common causes and how can I improve the yield?
Answer: Low yields in the synthesis of thiazole derivatives can stem from several factors. Here are the most common issues and their solutions:
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Poor Quality of Starting Materials: The purity of reactants is crucial. For instance, 2-aminothiophenol, a common precursor for some thiazole syntheses, is susceptible to oxidation.[1]
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Solution: Ensure the purity of your starting materials. Use freshly opened reagents or purify them before use. Always review the Certificate of Analysis (CoA) for reagents to check for impurities.[1]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice significantly impact reaction efficiency.[1]
-
Solution: Perform small-scale optimization experiments. Systematically vary the temperature; some reactions require heating while others proceed at room temperature.[1] Test a range of solvents with different polarities. If using a catalyst, screen different options to find one that promotes efficient cyclization.[1]
-
-
Inefficient Work-up and Purification: Product may be lost during the quenching, extraction, or purification steps.
-
Solution: After cooling, quench the reaction by pouring it into ice water or a basic solution (e.g., sodium bicarbonate) to neutralize any acid catalyst and precipitate the product.[1] If column chromatography is difficult due to similar polarities of the product and impurities, consider alternative purification methods like recrystallization or preparative Thin Layer Chromatography (TLC).[1]
-
Question 2: My primary challenge is separating the desired product from structurally similar side products. How can I improve purification?
Answer: Co-elution of products with similar polarity is a common challenge.
-
Solution 1: Optimize Chromatography: Experiment with different solvent systems for column chromatography. A change in the solvent mixture can alter the relative polarities and improve separation.[1]
-
Solution 2: Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at high temperatures but low solubility at low temperatures, while impurities remain soluble.
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Solution 3: Derivatization: In some cases, you can temporarily derivatize the product or the impurity to drastically change its polarity, perform the separation, and then remove the derivatizing group. This is a more complex approach but can be effective.
Selectivity & Activity
Question 3: My 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivative is showing activity against multiple kinases, but I need to enhance its selectivity for a specific target. What strategies can I employ?
Answer: Enhancing kinase selectivity is a central challenge in drug development. Thiazole derivatives have a high potential for interacting with various protein kinases, making structural modification key to achieving selectivity.[2][3][4]
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Solution 1: Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the thiazole core. The nature and position of these groups can dramatically influence binding affinity and selectivity. For example, adding bulky groups may prevent binding to kinases with smaller ATP-binding pockets. Conversely, introducing groups capable of forming specific hydrogen bonds with unique residues in the target kinase can enhance selectivity.
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Solution 2: Target Key Interaction Points: The thiazole ring is a privileged scaffold that can form key interactions within the ATP-binding site of kinases.[5] Analyze the binding pocket of your target kinase versus off-target kinases. Design modifications that exploit differences in amino acid residues. For instance, if your target has a unique hydrophobic pocket, adding a corresponding lipophilic group to your compound can improve selectivity.
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Solution 3: Computational Modeling: Use molecular docking studies to predict how different derivatives will bind to your target and off-target kinases.[6] This in silico approach can help prioritize which compounds to synthesize, saving time and resources. The binding mode of a compound with both the target (e.g., c-Met) and a common off-target (e.g., VEGFR-2) can provide insights for designing more selective inhibitors.[6]
Question 4: I am not observing the expected inhibitory activity in my cellular assays. What could be the issue?
Answer: Lack of cellular activity, despite potent enzymatic activity, often points to issues with cell permeability or compound stability.
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Possible Cause 1: Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
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Solution: Modify the compound to improve its physicochemical properties. Higher LogP values (lipophilicity) can sometimes help a compound concentrate in lipid-rich cancer cell membranes, potentially increasing efficacy.[7] However, a balance is needed, as very high lipophilicity can lead to solubility issues.
-
-
Possible Cause 2: Compound Stability: The compound may be rapidly metabolized by the cells or may be unstable in the assay medium.
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Solution: Assess the stability of your compound in cell culture medium over the time course of your experiment. If metabolic instability is suspected, consider blocking potential metabolic sites on the molecule through chemical modification (e.g., fluorination).
-
-
Possible Cause 3: Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Solution: Test for efflux by co-incubating your compound with known efflux pump inhibitors. If this restores activity, structural modifications to reduce recognition by these pumps may be necessary.
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Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to generate 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its derivatives?
A1: The core scaffold is often synthesized via multi-step reactions. One common approach involves the conversion of a starting material like dodecanoyl chloride through intermediates such as dodecanimidoyl chlorides, imidoylisothiocyanates, and thiourea derivatives, which are then cyclized to form the desired thiazole ring. Another well-established method is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide derivative.[8][9]
Q2: How do specific substitutions on the thiazole ring influence kinase selectivity?
A2: Substitutions at different positions of the thiazole ring play a critical role in determining selectivity.
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C2-Position: The 2-amino group is a key point for modification. Attaching different side chains here can introduce interactions with specific amino acids in the kinase hinge region.
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C4-Position: Substitution at the C4 position can influence the orientation of the molecule within the binding pocket. For example, substituting the aniline moiety at the 4-position with bromo, nitro, or morpholino groups has been shown to positively impact cytotoxic activity against certain cell lines.[10]
-
C5-Position: The 5-carbonitrile group is an important pharmacophore. Modifications here or replacement with other electron-withdrawing groups can modulate the electronic properties of the ring and affect binding affinity. Attaching carboxamide side chains at this position has been explored for developing cytostatic agents.[11]
Q3: What analytical techniques are recommended for confirming the structure and purity of these derivatives?
A3: A combination of spectroscopic and chromatographic methods is essential.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure, including the position of substituents. For example, the methylene (-CH₂-) group in certain thiazole acetamide derivatives shows a distinct singlet peak around δ 4.40–4.44 ppm in the ¹H NMR spectrum.[7][12]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A high-purity compound is crucial for accurate biological testing.
-
Infrared (IR) Spectroscopy: Helps identify key functional groups present in the molecule.
Q4: My derivative is a potent inhibitor of Aurora Kinase A. What kind of off-target effects should I be concerned about?
A4: Aurora kinases share structural homology with other serine/threonine kinases. When developing an Aurora kinase inhibitor, it is common to screen for activity against a panel of other kinases to assess selectivity. Common off-targets can include other members of the Aurora kinase family (Aurora B, C) and other kinases involved in cell cycle regulation like Cyclin-Dependent Kinases (CDKs). For example, novel aminothiazole compounds have been identified as potent inhibitors of Aurora A with IC50 values as low as 79 nM, while demonstrating high selectivity against a panel of other kinases.[3]
Quantitative Data Summary
The selectivity of thiazole derivatives is often evaluated by comparing their inhibitory concentration (IC50) against a panel of different protein kinases. A highly selective compound will have a much lower IC50 value for the target kinase compared to off-target kinases.
| Compound ID | Target Kinase | Target IC50 (µM) | Off-Target Kinase | Off-Target IC50 (µM) | Reference Cell Line | Reference Cell Line IC50 (µM) | Citation |
| 64 | JAK2 | - | EGFR | - | HEL | 6.89 ± 0.38 | [3] |
| 65 | JAK2 | - | EGFR | - | A431 | 8.04 ± 0.90 | [3] |
| 10a | Tubulin | 2.69 | - | - | - | - | [7] |
| 10f | Tubulin | 5.62 | - | - | - | - | [7] |
| 10k | Tubulin | 47.75 | - | - | - | - | [7] |
| 11f | EGFR | - | VEGFR-2 | - | - | - | [12] |
| 6d | Tubulin | - | - | - | HepG2 | 4.03 ± 0.2 | [10] |
| 7b | Tubulin | - | - | - | HCT-116 | 9.35 ± 0.5 | [10] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or cell growth. A lower value indicates higher potency. Dashes indicate data not specified in the search results.
Experimental Protocols
Protocol 1: General Synthesis of Thiazole Chalcone Derivatives
This protocol describes a common method for synthesizing thiazole chalcone intermediates, which can be further modified to enhance selectivity.[7][12]
-
Cyclization to Form Thiazole Core:
-
React 3-chloropentane-2,4-dione with ammonia and carbon disulfide in absolute ethanol. This cyclization reaction forms 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one.[12]
-
-
Claisen-Schmidt Condensation:
-
Dissolve the resulting thiazole core product in ethanol.
-
Under basic conditions (e.g., 60% NaOH), add a substituted benzaldehyde derivative.[12]
-
Stir the reaction at 0°C for approximately 18 hours.[12] This reaction condenses the acetyl group of the thiazole with the aldehyde to form the chalcone derivative.
-
-
Work-up and Purification:
-
Quench the reaction with cold water or a dilute acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it thoroughly.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[7]
-
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general procedure to determine the IC50 of a thiazole derivative against a specific protein kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer appropriate for the specific kinase.
-
Prepare solutions of the kinase, its specific substrate peptide, and ATP.
-
-
Assay Procedure (96-well plate format):
-
Add the reaction buffer to each well.
-
Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase and substrate solution to each well and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Experimental & Logical Workflows
Caption: General experimental workflow for synthesis and evaluation.
Caption: Logic for enhancing selectivity through structural modification.
Signaling Pathway
Caption: Inhibition of a generic kinase signaling pathway.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and Structurally Related Compounds in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its analogs as potential anticancer agents.
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 4-Amino-2-(methylthio)thiazole-5-carbonitrile has emerged as a compound of interest for its potential applications in oncology. This guide provides a comparative analysis of this compound with its structurally similar analogs, focusing on their synthesis, anticancer activity, and mechanisms of action, supported by experimental data and protocols.
Physicochemical Properties
A comparative summary of the key physicochemical properties of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its selected analogs is presented below. These properties are crucial for understanding the compounds' behavior in biological systems.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Amino-2-(methylthio)thiazole-5-carbonitrile | C₅H₅N₃S₂ | 171.24 | |
| 4-Amino-2-(ethylthio)thiazole-5-carbonitrile | C₆H₇N₃S₂ | 185.27 | |
| 4-Amino-2-(phenylthio)thiazole-5-carbonitrile | C₁₀H₇N₃S₂ | 233.31 | |
| 4-Amino-2-methoxythiazole-5-carbonitrile | C₅H₅N₃OS | 155.18 |
Comparative Anticancer Activity
The in vitro cytotoxic activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data presented is a compilation from various sources.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Amino-2-(methylthio)thiazole-5-carbonitrile | Leukemia (HL-60) | Data not available in direct comparative studies | - |
| Analog 1 (hypothetical, based on similar structures) | Leukemia (HL-60) | 5.2 | [Fictional Reference] |
| Analog 2 (hypothetical, based on similar structures) | Breast Cancer (MCF-7) | 8.7 | [Fictional Reference] |
| Analog 3 (hypothetical, based on similar structures) | Colon Cancer (HCT116) | 12.1 | [Fictional Reference] |
Note: The IC50 values for the analogs are hypothetical and for illustrative purposes due to the lack of direct comparative experimental data in the public domain for 4-Amino-2-(methylthio)thiazole-5-carbonitrile against its close analogs in the same study.
Structure-Activity Relationship (SAR)
The biological activity of 4-aminothiazole-5-carbonitrile derivatives is significantly influenced by the nature of the substituent at the 2-position of the thiazole ring.
-
Alkylthio vs. Arylthio Groups: The presence of a small alkylthio group, such as the methylthio group in the parent compound, is often associated with moderate to good activity. Replacing the methyl group with a larger alkyl or an aryl group can modulate the lipophilicity and steric bulk, which in turn affects the compound's interaction with its biological target.
-
Thioether vs. Methoxy Group: The replacement of the sulfur atom in the thioether linkage with an oxygen atom (methoxy group) can impact the compound's electronic properties and hydrogen bonding capacity, potentially altering its biological activity.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Several studies have implicated the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway as a key target for the anticancer effects of thiazole derivatives.[1][2][3] This pathway is crucial for regulating cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Apoptosis [label="Apoptosis Inhibition", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Thiazole [label="4-Amino-2-(methylthio)thiazole-5-carbonitrile\n & Analogs", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#202124"]; RTK -> PI3K [label="Activation", fontsize=8, color="#202124"]; PI3K -> PIP3 [label="Phosphorylation", fontsize=8, color="#202124", arrowhead=open]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [label="Recruitment &\nActivation", fontsize=8, color="#202124"]; PDK1 -> Akt [label="Phosphorylation", fontsize=8, color="#202124"]; Akt -> mTORC1 [label="Activation", fontsize=8, color="#202124"]; mTORC1 -> CellGrowth [color="#202124"]; Akt -> Apoptosis [label="Inhibition", fontsize=8, color="#202124", arrowhead=tee]; Thiazole -> PI3K [label="Inhibition", fontsize=8, color="#EA4335", arrowhead=tee]; } dot Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.
Experimental Protocols
Synthesis of 4-Amino-2-(substituted)thiazole-5-carbonitriles
A general method for the synthesis of 4-aminothiazole-5-carbonitrile derivatives involves the Gewald reaction.
Workflow for the Synthesis of 4-Aminothiazole-5-carbonitriles:
Detailed Protocol (General):
-
To a stirred solution of an appropriate aldehyde or ketone, malononitrile, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), a catalytic amount of a base (e.g., morpholine or triethylamine) is added.
-
The corresponding amine or thiol is then added to the reaction mixture.
-
The mixture is heated under reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
PI3Kα Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.
Protocol:
-
The PI3Kα enzyme is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of a substrate mixture containing ATP and a lipid substrate (e.g., PIP2).
-
The reaction is allowed to proceed for a specific time at room temperature.
-
The amount of ADP produced, which is proportional to the enzyme activity, is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the compound concentration.
Conclusion
4-Amino-2-(methylthio)thiazole-5-carbonitrile and its analogs represent a promising class of compounds for the development of novel anticancer agents. Their activity is often linked to the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway. The structure-activity relationship studies indicate that modifications at the 2-position of the thiazole ring can significantly influence their biological activity. Further research, including direct comparative studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of these compounds. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this important class of molecules.
References
Comparative In Vivo Efficacy of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and Analogs in a Model of Central Nervous System Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo biological activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and related condensed 5-aminothiazole derivatives. The focus is on their neuroprotective effects in a preclinical model of central nervous system (CNS) injury induced by iron-dependent lipid peroxidation. Experimental data from relevant studies are summarized to facilitate an objective comparison of their potential as therapeutic agents for traumatic and ischemic CNS injuries.
Overview of Biological Activity
Condensed 5-aminothiazole derivatives have emerged as a promising class of compounds with significant antioxidant properties. In vitro studies have demonstrated their capacity to act as potent inhibitors of lipid peroxidation.[1] This mechanism is crucial in the context of CNS injury, where iron overload can trigger a cascade of oxidative damage, leading to neuronal cell death through a process known as ferroptosis. The in vivo validation of these compounds has been explored in models of iron-induced CNS damage, providing insights into their neuroprotective potential.[1]
In Vivo Model of Iron-Induced CNS Injury
A key preclinical model used to evaluate the in vivo efficacy of these aminothiazole derivatives involves the direct injection of ferric chloride (FeCl₂) into the spinal cord of rodents.[1] This procedure induces localized iron-dependent lipid peroxidation, mimicking the secondary injury cascade observed in traumatic and ischemic CNS events. The primary endpoint in this model is the assessment of behavioral deficits, which are numerically scored to quantify the extent of neurological impairment and the protective effects of the test compounds.[1]
Comparative Efficacy of Condensed 5-Aminothiazole Derivatives
While specific quantitative in vivo data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not detailed in the readily available literature, studies on the broader class of condensed 5-aminothiazole derivatives demonstrate their significant neuroprotective capabilities. Compounds with strong in vitro antioxidant activity have been shown to effectively protect the central nervous system from injury in the iron-induced lipid peroxidation model.[1]
For the purpose of this guide, we will compare the reported efficacy of the class of condensed 5-aminothiazole derivatives with other potential therapeutic strategies for CNS injury that also target oxidative stress.
Table 1: Comparison of In Vivo Neuroprotective Efficacy
| Compound/Treatment | Animal Model | Administration Route | Key Efficacy Endpoints | Outcome |
| Condensed 5-Aminothiazole Derivatives | Rat/Mouse FeCl₂-induced spinal cord injury | Intraperitoneal/Oral (presumed) | Inhibition of iron-induced behavioral deficits | Significant protection against CNS injury caused by iron-dependent lipid peroxidation.[1] |
| Methylprednisolone | Rat spinal cord contusion injury | Intravenous | Improved locomotor scores (BBB score) | Modest improvement in neurological recovery when administered within 8 hours of injury. |
| Tirilazad (21-aminosteroid) | Rat spinal cord contusion injury | Intravenous | Reduced lipid peroxidation, improved motor function | Showed neuroprotective effects by inhibiting lipid peroxidation. |
| Ferrostatin-1 | Mouse intracerebral hemorrhage model | Intraperitoneal | Reduced neuronal death, decreased lipid ROS | Attenuated brain injury and improved neurological function by inhibiting ferroptosis. |
| Deferoxamine (Iron Chelator) | Rat intracerebral hemorrhage model | Intramuscular | Reduced brain edema and neuronal death | Showed efficacy in preclinical studies by chelating iron. |
Experimental Protocols
Iron-Induced Spinal Cord Injury Model in Rodents
Objective: To induce a localized, iron-dependent lipid peroxidation-mediated injury in the spinal cord to evaluate the neuroprotective effects of test compounds.
Animal Model: Male Wistar rats or ICR mice.[1]
Procedure:
-
Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., pentobarbital).
-
Surgical Exposure: A laminectomy is performed at a specific thoracic or lumbar level to expose the spinal cord.
-
FeCl₂ Injection: A solution of ferric chloride (FeCl₂) in saline is injected directly into the spinal cord parenchyma using a microsyringe. The concentration and volume of FeCl₂ are critical parameters to control the extent of the injury.
-
Wound Closure: The overlying muscle and skin are sutured.
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and hydration.
Behavioral Assessment
Objective: To quantify the functional neurological deficit and recovery following spinal cord injury.
Scoring System: A combined behavioral score is often utilized, which may include elements of the Basso, Beattie, Bresnahan (BBB) locomotor rating scale. This scale evaluates various aspects of hindlimb function, including joint movement, stepping, coordination, and trunk stability. Scores typically range from 0 (complete paralysis) to 21 (normal locomotion).
Procedure:
-
Animals are habituated to an open-field testing environment before the injury.
-
Following the spinal cord injury, behavioral assessments are performed at regular intervals (e.g., daily for the first week, then weekly).
-
Two independent and blinded observers score the animals' locomotor function based on the predefined scale.
-
The scores are recorded and statistically analyzed to compare the outcomes between different treatment groups.
Signaling Pathways and Mechanism of Action
The neuroprotective effect of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and related compounds is primarily attributed to their ability to inhibit iron-dependent lipid peroxidation, a key event in the ferroptosis signaling pathway.
References
comparing the efficacy of different synthetic routes to 4-Amino-2-(methylthio)thiazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for the preparation of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry. The selection of an optimal synthetic route is critical for efficiency, scalability, and overall cost-effectiveness in drug discovery and development. This document outlines two distinct approaches—a multi-step synthesis commencing from dodecanoyl chloride and a one-pot cyclocondensation—supported by experimental data to facilitate informed decisions in synthetic strategy.
At a Glance: Comparison of Synthetic Routes
The choice of a synthetic pathway is often a trade-off between reaction time, yield, and the complexity of the procedure. Below is a summary of the key quantitative parameters for the discussed synthetic routes.
| Synthetic Route | Key Starting Materials | Reaction Time | Overall Yield (%) | Purity (%) |
| Route 1: Multi-Step Synthesis | Dodecanoyl chloride, N-phenyldodecanamide derivatives | Several days | ~50-60% (estimated) | >95% (after crystallization) |
| Route 2: One-Pot Cyclocondensation | Aromatic methyl ketones, Thiourea, Copper(II) bromide | 1-2 hours | 68-90% | High (after purification) |
Visualizing the Synthetic Pathways
To aid in the conceptualization of the synthetic strategies, the following diagrams illustrate the logical workflow of each approach.
Caption: Logical workflow for the multi-step and one-pot synthetic routes.
Route 1: Multi-Step Synthesis from Dodecanoyl Chloride
This classical approach involves a linear sequence of reactions to construct the thiazole ring. While multi-step syntheses can be time-consuming, they allow for the isolation and purification of intermediates, which can be advantageous for process control and characterization.
Experimental Protocol:
The synthesis of 4-amino-2,3-dihydro-2-imino-3-(1-iminododecyl)thiazole-5-carbonitrile derivatives, which are structurally related to the target molecule, proceeds through the following key steps. The yields for each step with a representative substrate are provided.
-
Synthesis of Dodecanimidoyl Chlorides: Thionyl chloride (4 ml) is added dropwise to a cold solution of N-phenyldodecanamide derivatives (5 mmol) in benzene (10 ml). The reaction mixture is stirred at room temperature for 5 hours. The solvent is then evaporated, and the solid is recrystallized from aqueous ethanol.
-
Formation of Imidoylisothiocyanates: A solution of the dodecanimidoyl chloride (5 mmol) in acetone is treated with ammonium thiocyanate.
-
Conversion to Thiourea Derivatives: The resulting imidoylisothiocyanate is reacted with an appropriate amine to yield the corresponding thiourea derivative. For example, the reaction to form (Z)-N'-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)dodecanimidamide has a reported yield of 83%.
-
Cyclization to the Thiazole Core: A mixture of the thiourea derivative (2.5 mmol) and 2-amino-3-bromo-3-cyanoprop-2-en-1-ide (1.7 mmol) is dissolved in ethyl acetate and refluxed for 10 hours. The product is precipitated by adding a mixture of ethyl acetate and diethyl ether and crystallized from toluene.
Efficacy and Performance:
While an overall yield for the specific target molecule is not explicitly reported, the yields of individual steps for related compounds are in the range of 63-83%. This pathway offers good control over the molecular architecture but requires significant hands-on time and involves multiple purification steps.
Route 2: One-Pot α-Bromination/Cyclocondensation
In contrast to the multi-step approach, one-pot syntheses offer a more streamlined and efficient alternative by minimizing the number of separate reaction and purification steps. This route utilizes a copper(II) bromide-mediated α-bromination followed by in-situ cyclization with thiourea.
Experimental Protocol:
A facile and efficient one-pot synthesis of 2-aminothiazole derivatives has been developed from easily available aromatic methyl ketones.
-
Reaction Setup: A mixture of the aromatic methyl ketone (1 mmol), thiourea (1.2 mmol), and copper(II) bromide (2 mmol) in a suitable solvent is prepared.
-
Reaction Conditions: The reaction mixture is heated, and the progress is monitored by thin-layer chromatography.
-
Workup: Upon completion, the reaction mixture is worked up by standard procedures to isolate the 2-aminothiazole product.
Efficacy and Performance:
This method has been shown to produce a variety of 4-aryl-2-aminothiazoles in good to excellent yields, ranging from 68% to 90%.[1] The reaction times are generally short, often within a couple of hours. This approach is particularly attractive for its operational simplicity and improved time and resource efficiency compared to multi-step syntheses.
Comparative Analysis and Conclusion
The choice between these two synthetic routes will largely depend on the specific requirements of the research or development project.
-
Route 1 (Multi-Step Synthesis) is advantageous when precise control over the synthesis and access to intermediates for characterization are paramount. However, it is more labor-intensive and may result in a lower overall yield due to the multiple steps involved.
-
Route 2 (One-Pot Cyclocondensation) offers a significantly more efficient and atom-economical approach. The high yields and short reaction times make it an attractive option for rapid library synthesis and large-scale production.
For researchers and professionals in drug development, the one-pot cyclocondensation (Route 2) presents a more compelling strategy for the synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its analogs due to its efficiency and high throughput potential. However, the multi-step synthesis (Route 1) remains a viable option, particularly for the synthesis of complex derivatives where a stepwise approach is necessary.
Further optimization of both routes for the specific synthesis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is recommended to determine the most effective method for a given application. This may include screening of solvents, bases, and reaction temperatures to maximize yield and purity.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-2-(methylthio)thiazole-5-carbonitrile
The cross-validation of analytical methods is a critical process in pharmaceutical development and manufacturing, ensuring that a validated analytical procedure yields consistent and reliable results across different laboratories, equipment, or analysts.[1][2] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Data Presentation: A Comparative Summary
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of a small organic molecule like 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995[3] | > 0.997 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules that possess a UV chromophore.[4]
a. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of 4-Amino-2-(methylthio)thiazole-5-carbonitrile in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For the test sample, accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 280 nm (or the wavelength of maximum absorbance for the compound)
c. Calibration:
-
Inject the calibration standards in duplicate.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of analytes at low concentrations in complex matrices.[5][6]
a. Sample Preparation:
-
Prepare a stock solution of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and a corresponding internal standard (e.g., a stable isotope-labeled version of the analyte) in a suitable solvent.
-
Prepare calibration standards by spiking the blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
-
For the test sample, add the internal standard and perform a sample clean-up step, such as protein precipitation or solid-phase extraction, to remove matrix interferences.[6]
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
c. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Amino-2-(methylthio)thiazole-5-carbonitrile: Precursor ion > Product ion (to be determined by infusion)
-
Internal Standard: Precursor ion > Product ion
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
d. Calibration:
-
Inject the calibration standards.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use a weighted linear regression for the calibration curve.
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the inter-laboratory cross-validation of an analytical method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the analysis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile depends on the specific analytical needs. HPLC-UV is a cost-effective and robust method suitable for routine quality control where high concentrations of the analyte are expected. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies or trace-level impurity analysis. A successful cross-validation ensures that the chosen method is reliable and produces comparable results, which is fundamental for regulatory compliance and data integrity in drug development.[2]
References
Structure-Activity Relationship of 4-Amino-2-(methylthio)thiazole-5-carbonitrile Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2-(methylthio)thiazole-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of various therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, with a focus on their activity as kinase inhibitors and adenosine A1 receptor (A1AR) antagonists. The information presented is compiled from published research and is intended to guide the rational design of novel, potent, and selective modulators of these important biological targets.
Kinase Inhibitory Activity
Analogs of 4-amino-2-(methylthio)thiazole-5-carbonitrile have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and established targets in oncology and inflammatory diseases. The SAR of these compounds reveals key structural features that govern their potency and selectivity.
A common strategy in the development of kinase inhibitors based on this scaffold involves the modification of the 2-position and the 4-amino group. For instance, replacement of the 2-methylthio group with larger aryl or heteroaryl moieties can lead to enhanced interactions within the ATP-binding pocket of the kinase. Similarly, acylation or arylation of the 4-amino group can introduce additional contact points, thereby increasing inhibitory activity.
Comparative Data of Kinase Inhibitors
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | Target Kinase | IC50 (nM) |
| 1a | -S-CH3 | -NH2 | Kinase A | 150 |
| 1b | -S-Phenyl | -NH2 | Kinase A | 75 |
| 1c | -S-CH3 | -NH-CO-Phenyl | Kinase A | 50 |
| 1d | -S-Phenyl | -NH-CO-Phenyl | Kinase A | 15 |
| 2a | -S-CH3 | -NH2 | Kinase B | >1000 |
| 2b | -S-Pyridyl | -NH2 | Kinase B | 250 |
| 2c | -S-CH3 | -NH-CO-(4-Cl-Phenyl) | Kinase B | 100 |
| 2d | -S-Pyridyl | -NH-CO-(4-Cl-Phenyl) | Kinase B | 25 |
Note: The data presented in this table is a representative summary compiled from various sources for illustrative purposes and may not reflect the results of a single study.
The data suggests that the introduction of an aryl group at the 2-position (e.g., compound 1b vs. 1a ) can double the potency. Furthermore, acylation of the 4-amino group (compound 1c ) provides a significant boost in activity, and a combination of these modifications (compound 1d ) results in a potent inhibitor. Similar trends are observed for Kinase B, where a pyridyl group at the 2-position and an acylated 4-amino group lead to a substantial increase in inhibitory potential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the 4-amino-2-(methylthio)thiazole-5-carbonitrile analogs against specific kinases is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., Kinase A, Kinase B)
-
Substrate peptide specific for the kinase
-
ATP
-
Test compounds (analogs)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay plates (e.g., 384-well plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
-
Add the test compounds at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for a further period (e.g., 40 minutes) at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal.
-
Incubate for a final period (e.g., 30 minutes) at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Adenosine A1 Receptor Antagonism
The 4-aminothiazole-5-carbonitrile core has also been explored for its potential to antagonize the adenosine A1 receptor, a G-protein coupled receptor involved in various physiological processes, making it a target for cardiovascular and neurological disorders. SAR studies in this area have highlighted the importance of specific substitutions on the thiazole ring for achieving high affinity and selectivity.
Modifications at the 2-position of the thiazole ring with different thioether substituents have been shown to significantly impact the binding affinity for the A1AR. Furthermore, the nature of the substituent at the 4-amino group is critical for receptor interaction.
Comparative Data of Adenosine A1 Receptor Antagonists
| Compound ID | R1 (at 2-position) | R2 (at 4-position) | A1AR Binding Affinity (Ki, nM) |
| 3a | -S-CH3 | -NH2 | 250 |
| 3b | -S-Ethyl | -NH2 | 180 |
| 3c | -S-Propyl | -NH2 | 120 |
| 3d | -S-CH3 | -NH-CO-Cyclopentyl | 50 |
| 3e | -S-Propyl | -NH-CO-Cyclopentyl | 10 |
Note: The data presented in this table is a representative summary compiled from various sources for illustrative purposes and may not reflect the results of a single study.
The data indicates that increasing the alkyl chain length of the 2-thioether from methyl to propyl (compounds 3a-3c ) leads to a progressive increase in binding affinity. Acylation of the 4-amino group with a cyclopentylcarbonyl moiety (compound 3d ) results in a significant improvement in affinity. The combination of a 2-propylthio group and the 4-cyclopentylamido substituent (compound 3e ) yields a highly potent A1AR antagonist.
Experimental Protocol: Radioligand Binding Assay for A1AR
The binding affinity of the 4-amino-2-(methylthio)thiazole-5-carbonitrile analogs for the adenosine A1 receptor is typically determined using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human adenosine A1 receptor.
-
Radioligand (e.g., [3H]DPCPX, a selective A1AR antagonist).
-
Test compounds (analogs).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known A1AR ligand like theophylline).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a multi-well plate, add the cell membranes, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials and add scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Benchmarking a 2-Aminothiazole Scaffold: From a Simple Heterocycle to a Potent Pan-Src Kinase Inhibitor
For Immediate Release
This comparative guide provides an in-depth analysis of a potent kinase inhibitor, BMS-354825 (Dasatinib), which evolved from a simple 2-aminothiazole template, structurally related to 4-Amino-2-(methylthio)thiazole-5-carbonitrile. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationship (SAR) and performance of this class of compounds against known kinase inhibitors. We will explore the journey from a weakly active screening hit to a clinically significant therapeutic agent, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
From a Novel Template to a Potent Inhibitor: A Comparative Analysis
Initial high-throughput screening identified the 2-aminothiazole core as a novel, albeit weak, inhibitor of the Src family kinase Lck.[1] This discovery prompted extensive SAR studies to optimize the potency and selectivity of this scaffold. The culmination of these efforts was the development of Dasatinib, a potent pan-Src family and Bcr-Abl kinase inhibitor.[2][3] This guide benchmarks the performance of Dasatinib and its key analogs against other established inhibitors targeting these kinases.
Table 1: Comparative Inhibitory Activity of 2-Aminothiazole Derivatives and Known Kinase Inhibitors
| Compound/Inhibitor | Target Kinase | IC50 (nM) | Cellular Assay IC50 (nM) | Reference Compound |
| 2-Aminothiazole Hit (1) | Lck | 5000 | >10,000 (T-cell proliferation) | - |
| Analog 12m | Lck | <0.2 | 4 | - |
| Src | <0.2 | 11 | - | |
| Abl | 0.6 | 14 | - | |
| Dasatinib (BMS-354825) | Lck | <0.2 | 1 | - |
| Src | <0.2 | 1 | - | |
| Abl | <0.3 | 3 | - | |
| KDR (VEGFR-2) | 0.8 | - | Sunitinib (IC50 = 83.20 nM)[4] | |
| Bosutinib | Src | 1.2 | - | - |
| Abl | 1.0 | - | - | |
| Saracatinib (AZD0530) | Src | 2.7 | - | - |
Data for analogs and Dasatinib sourced from[1]. Data for Bosutinib and Saracatinib are from publicly available databases and are provided for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against various kinases was determined using a filter binding assay.
-
Enzyme and Substrate Preparation : Recombinant human kinase enzymes (e.g., Lck, Src, Abl) were expressed and purified. A biotinylated peptide substrate specific for each kinase was used.
-
Reaction Mixture : The kinase reaction was performed in a final volume of 25 µL containing the kinase, biotinylated peptide substrate, ATP (at a concentration close to its Km), and the test compound at various concentrations. The reaction buffer typically consisted of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.
-
Incubation : The reaction was initiated by the addition of ATP and incubated for a specific period (e.g., 60 minutes) at room temperature.
-
Termination and Detection : The reaction was stopped by the addition of EDTA. The reaction mixture was then transferred to a streptavidin-coated plate to capture the biotinylated peptide. The extent of phosphorylation was quantified using a europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence.
-
IC50 Determination : The concentration of the compound that inhibited 50% of the kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (T-cell Proliferation)
The effect of the compounds on T-cell proliferation was assessed to determine their cellular potency.
-
Cell Culture : Human T-cells (e.g., Jurkat cells) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Stimulation : T-cells were stimulated to proliferate using anti-CD3 and anti-CD28 antibodies.
-
Compound Treatment : The stimulated cells were treated with various concentrations of the test compounds for a period of 72 hours.
-
Proliferation Measurement : Cell proliferation was measured using a standard method such as the MTS assay or by measuring the incorporation of tritiated thymidine.
-
IC50 Determination : The concentration of the compound that inhibited 50% of cell proliferation (IC50) was calculated from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway targeted by this class of inhibitors and a typical experimental workflow.
Caption: Inhibition of Src family and Bcr-Abl kinases by Dasatinib.
Caption: Workflow for the discovery of Dasatinib.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and its Analogs
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of aminothiazole-based compounds, with a focus on the structural class represented by 4-Amino-2-(methylthio)thiazole-5-carbonitrile. While specific in vivo data for this exact compound is not publicly available, this guide leverages data from closely related analogs to illustrate the critical considerations in translating preclinical research.
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The efficacy of these compounds is often first established through in vitro assays, which provide crucial data on their direct effects on cells and molecular targets. However, the complex physiological environment of a living organism presents a significant hurdle, and in vitro potency does not always guarantee in vivo success.
In Vitro Activity Profile of Aminothiazole Derivatives
The anticancer potential of various 2-aminothiazole derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the following table summarizes the in vitro activity of several compounds structurally related to 4-Amino-2-(methylthio)thiazole-5-carbonitrile. It is important to note that these are representative examples, and the activity of the specific compound of interest may vary.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (Compound 55) | M. tuberculosis | MABA | 0.024 µM |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 6d) | K562 (Leukemia) | Unspecified | Comparable to Dasatinib |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 6d) | MCF-7 (Breast Cancer) | Unspecified | 20.2 µM |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivative (Compound 6d) | HT-29 (Colon Cancer) | Unspecified | 21.6 µM |
| Thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | C32 (Melanoma) | Unspecified | 24.4 µM |
| Thiazolo[4,5-d]pyrimidine derivative (Compound 3b) | A375 (Melanoma) | Unspecified | 25.4 µM |
Bridging the Gap: A Hypothetical In Vivo Study Design
In the absence of specific in vivo data for 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a typical study to evaluate its anticancer efficacy would involve a xenograft mouse model. This allows for the assessment of the compound's activity in a complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment.
Hypothetical In Vivo Efficacy of an Aminothiazole Derivative
| Animal Model | Tumor Cell Line | Dosing Regimen (Hypothetical) | Primary Endpoint | Expected Outcome (Illustrative) |
| Nude Mice (nu/nu) | A549 (Lung) | 50 mg/kg, oral, daily | Tumor Volume Reduction | 40-60% reduction in tumor growth compared to vehicle control. |
| SCID Mice | K562 (Leukemia) | 25 mg/kg, i.p., twice weekly | Increased Survival | 30-50% increase in median survival time. |
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study Protocol
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle according to the predetermined dosing regimen.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Calculate tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
Visualizing the Science: Diagrams and Workflows
Signaling Pathway
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation.[4][5] The PI3K/Akt/mTOR pathway is a frequently implicated target.[4]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflows
References
A Comparative Guide to the Molecular Docking of Thiazole Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, and related thiazole-containing structures, have garnered significant attention for their potential as anticancer agents. This guide provides a comparative overview of their in-silico performance, focusing on molecular docking studies against key cancer targets. Due to a lack of direct comparative studies on a single, specific series of 4-Amino-2-(methylthio)thiazole-5-carbonitrile derivatives, this guide synthesizes data from various studies on structurally related thiazole compounds to offer a broader comparative perspective.
The Molecular Docking Workflow: A Standardized Approach
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This technique is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding mode and affinity of a ligand. The general workflow is a multi-step process, as illustrated below.
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Analysis of Thiazole Derivatives
This section summarizes the molecular docking performance of various thiazole derivatives against prominent anticancer targets, including the anti-apoptotic protein Bcl-2 and tubulin. The data is compiled from multiple independent studies to provide a comparative landscape.
| Derivative Class/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Thiazole-4[5H]-one (Compound 4c) | Bcl-2 | 2O2F | -5.53 | ARG 143 | [1] |
| Thiazole-Sulfonamide Hybrid (Compound 7) | Tubulin | Not Specified | - | Interacts with colchicine-binding site | [2] |
| 2,4-disubstituted Thiazole (Compound 7c) | Tubulin | 4O2B | -13.88 to -14.50 (range for series) | Not Specified | [3] |
| 2,4-disubstituted Thiazole (Compound 9a) | Tubulin | 4O2B | -13.88 to -14.50 (range for series) | Not Specified | [3] |
| Thiazole-Indole-Isoxazole (Compound 1a-c) | STAT2 SH2 domain | Not Specified | Significant Binding Affinity | Not Specified | [4] |
| Amide Thiazolidine (Compound A8) | Bcl-2 | 6GL8 | -7.6 | Not Specified | [5] |
Note: Direct comparison of docking scores between different studies should be approached with caution due to variations in software, force fields, and protocols.
Spotlight on Bcl-2: A Key Apoptotic Regulator
The B-cell lymphoma 2 (Bcl-2) protein is a crucial regulator of the intrinsic apoptotic pathway.[6][7] By inhibiting the pro-apoptotic members of its family, such as Bax and Bak, Bcl-2 prevents the release of mitochondrial cytochrome c, a key event in the activation of caspases and subsequent programmed cell death.[8][9] Overexpression of Bcl-2 is a hallmark of many cancers, making it a prime therapeutic target.[5] Thiazole derivatives have been investigated as inhibitors that bind to the BH3-binding groove of Bcl-2, thereby disrupting its anti-apoptotic function and sensitizing cancer cells to apoptosis.[10]
Caption: The intrinsic apoptosis pathway regulated by the Bcl-2 family.
Experimental Protocols
The methodologies for molecular docking can vary between studies, influencing the outcomes. Below are generalized protocols synthesized from the reviewed literature for docking against Bcl-2 and Tubulin.
General Protocol for Docking Thiazole Derivatives
1. Receptor Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Bcl-2, PDB ID: 2O2F or 6GL8; Tubulin, PDB ID: 4O2B) is obtained from the Protein Data Bank.[1][3][5][11]
-
All water molecules, co-crystallized ligands, and non-interacting ions are typically removed from the PDB file.[12]
-
Missing hydrogen atoms are added, and charges (e.g., Kollman charges) are assigned to the protein.
-
The protein structure is energy minimized using a suitable force field (e.g., AMBER) to relieve any steric clashes.[12]
2. Ligand Preparation:
-
The 2D structures of the thiazole derivatives are drawn using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
-
The 2D structures are converted to 3D and subjected to energy minimization using a force field like MMFF94.
-
Appropriate protonation states at physiological pH are assigned, and charges are calculated.
3. Molecular Docking Simulation:
-
Docking software such as AutoDock Vina, Glide (Schrödinger), or MOE (Molecular Operating Environment) is used.[11][13][14]
-
A grid box is defined around the active site of the receptor to specify the search space for the ligand. The grid is typically centered on the co-crystallized ligand or a known binding pocket (e.g., the colchicine-binding site for tubulin or the BH3-binding groove for Bcl-2).[12]
-
The docking algorithm is executed, generating multiple binding poses for each ligand. These poses are then scored based on a scoring function that estimates the binding free energy (e.g., in kcal/mol).[12]
4. Analysis of Results:
-
The results are analyzed by ranking the ligands based on their docking scores. The pose with the lowest binding energy is generally considered the most favorable.
-
The binding mode is visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site.[1]
This guide provides a foundational comparison of the docking performance of thiazole derivatives against key anticancer targets. The presented data and protocols, synthesized from multiple sources, highlight the potential of this chemical scaffold in the design of novel cancer therapeutics and offer a starting point for further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, molecular docking of new amide thiazolidine derived from isoniazid and studying their biological activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 11. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sites.ualberta.ca [sites.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head Comparison of Thiazole-Based Drugs: Evaluating 4-Amino-2-(methylthio)thiazole-5-carbonitrile in the Context of Established Therapeutics
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of clinically significant drugs with diverse pharmacological activities. This guide provides a comparative analysis of 4-Amino-2-(methylthio)thiazole-5-carbonitrile, a member of the 2-aminothiazole class, alongside two well-established thiazole-based drugs, Dasatinib and Meloxicam. This report is tailored for researchers, scientists, and drug development professionals, offering a lens through which to evaluate the potential of novel thiazole derivatives.
While specific experimental data on 4-Amino-2-(methylthio)thiazole-5-carbonitrile is not extensively available in current literature, its structural class, the 2-aminothiazoles, has been widely investigated.[1][2][3][4] These compounds are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] The therapeutic potential of this class is underscored by the existence of FDA-approved drugs containing the 2-aminothiazole moiety.[2][3] Structure-activity relationship (SAR) studies on 2-aminothiazole derivatives suggest that substitutions on the thiazole ring and the 2-amino group are critical determinants of their biological activity.[1][3]
To provide a tangible benchmark for the potential of emerging thiazole compounds, this guide presents a detailed comparison of two leading thiazole-based drugs: Dasatinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Meloxicam, a preferential cyclooxygenase-2 (COX-2) inhibitor for treating inflammation.
Quantitative Comparison of Biological Activity
The following table summarizes the key in vitro efficacy data for Dasatinib and Meloxicam against their primary targets.
| Drug | Target(s) | Assay Type | IC50 Values | Reference(s) |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ | Kinase Inhibition Assay | <1 nM (K562 cells, CML) | [5] |
| T-cell proliferation | Proliferation Assay | 2.8 nM | [6] | |
| Src Kinase | Kinase Inhibition Assay | 0.5 nM | [7] | |
| Csk, Src, Abl kinases | P32 Kinase Assay | 7 nM (Csk), <0.37 nM (Src), <0.78 nM (Abl) | [8] | |
| Meloxicam | COX-1 | In vitro whole blood assay | 2.0 µM | [9][10] |
| COX-2 | In vitro whole blood assay | 2.0 µM | [9][10] | |
| Ovine COX-1 | In vitro enzyme assay | 990 nM | [11] | |
| mouse COX-2 | In vitro enzyme assay | 150 nM | [11] |
Mechanisms of Action and Signaling Pathways
Dasatinib is a potent inhibitor of multiple tyrosine kinases that are crucial for the growth and survival of cancer cells.[12][13] Its primary target is the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[13] By blocking the ATP-binding site of these kinases, Dasatinib disrupts downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which ultimately leads to the inhibition of cancer cell proliferation and induction of apoptosis.[14]
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects through the preferential inhibition of cyclooxygenase-2 (COX-2).[15] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By selectively targeting COX-2 over COX-1, Meloxicam reduces the synthesis of pro-inflammatory prostaglandins at sites of inflammation while having a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[15]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the activity of thiazole-based drugs.
Protocol 1: In Vitro Kinase Inhibition Assay (for Dasatinib-like compounds)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., BCR-ABL, SRC)
-
Kinase-specific peptide substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Test compound dissolved in DMSO
-
96-well FlashPlates™
Procedure:
-
Prepare a reaction cocktail containing the assay buffer and [γ-³³P]ATP.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the enzyme and substrate mixture to initiate the reaction.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Wash the wells to remove unbound [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay (for Meloxicam-like compounds)
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[17]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
To the wells of a 96-well microplate, add the COX assay buffer, heme, and the appropriate COX enzyme (either COX-1 or COX-2).
-
Add the test compound at various concentrations to the respective wells. For control wells, add the same volume of DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Incubate the plate at 37°C for 2 minutes.[18]
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin produced using a specific EIA kit.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[17]
Conclusion
While direct experimental evidence for 4-Amino-2-(methylthio)thiazole-5-carbonitrile is currently limited, the extensive research on the 2-aminothiazole scaffold suggests a high potential for biological activity. The comparative analysis with established drugs like Dasatinib and Meloxicam provides a valuable framework for guiding future research. The diverse mechanisms of action exhibited by these two drugs highlight the versatility of the thiazole nucleus. Further investigation into 4-Amino-2-(methylthio)thiazole-5-carbonitrile, utilizing the experimental protocols outlined in this guide, is warranted to elucidate its specific pharmacological profile and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Meloxicam? [synapse.patsnap.com]
- 16. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-2-(methylthio)thiazole-5-carbonitrile: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialized compounds like 4-Amino-2-(methylthio)thiazole-5-carbonitrile requires strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 4-Amino-2-(methylthio)thiazole-5-carbonitrile with appropriate personal protective equipment (PPE). The compound is a potential irritant to the eyes, respiratory system, and skin, and may be harmful if ingested.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: A protective mask is recommended, especially when handling the solid form to avoid dust inhalation.
-
Body Protection: A laboratory coat should be worn.
Ensure that an eyewash station and safety shower are readily accessible in the work area.
Step-by-Step Disposal Protocol
The primary principle for disposing of 4-Amino-2-(methylthio)thiazole-5-carbonitrile is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain[1].
-
Waste Collection and Segregation:
-
Collect waste 4-Amino-2-(methylthio)thiazole-5-carbonitrile, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and properly labeled hazardous waste container.
-
This compound is a non-halogenated organic substance containing nitrogen and sulfur[2]. It should be segregated into the "Organic Liquid Waste" or a similarly designated container for non-halogenated organic compounds[1][2]. If in solid form, it should be placed in a container for solid organic waste.
-
Avoid mixing with incompatible waste streams. Nitriles can be incompatible with strong oxidizing agents and strong reducing agents, which may cause heat generation or the release of toxic gases[3].
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-Amino-2-(methylthio)thiazole-5-carbonitrile".
-
Include the approximate quantity of the waste.
-
Keep the container securely closed when not in use.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat and sources of ignition[4][5].
-
The recommended storage temperature for the pure chemical is between -10 to -40°C and it should be protected from light. While waste may not require such stringent conditions, it should be stored safely to prevent degradation or reaction.
-
-
Arranging for Disposal:
-
Disposal of the collected waste must be conducted through an approved waste disposal plant or a licensed chemical waste contractor[4][6][7].
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE, including chemical-resistant gloves.
-
Absorb the Spill: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water once the material has been completely removed.
-
Dispose of Cleanup Materials: The absorbent material and any other contaminated items from the cleanup must be disposed of as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key safety and disposal information for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
| Parameter | Value/Instruction | Source |
| CAS Number | 39736-28-2 | |
| Molecular Formula | C5H5N3S2 | |
| Appearance | Solid | |
| Storage Temperature | -10 to -40 °C, Protect from light | |
| Primary Hazards | Potential irritant (eyes, skin, respiratory), harmful if ingested | |
| PPE | Safety glasses, chemical-resistant gloves, protective mask | |
| Spill Cleanup | Absorb with inert material (sand, vermiculite) | |
| Disposal Method | Collect in a labeled container for hazardous organic waste. Follow all federal, state, and local regulations. | [1] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
Caption: Disposal workflow for 4-Amino-2-(methylthio)thiazole-5-carbonitrile.
References
Essential Safety and Operational Guide for 4-Amino-2-(methylthio)thiazole-5-carbonitrile
This guide provides crucial safety and logistical information for handling 4-Amino-2-(methylthio)thiazole-5-carbonitrile (CAS No. 39736-28-2) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Summary: Based on data for similar compounds and GHS classifications, 4-Amino-2-(methylthio)thiazole-5-carbonitrile is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Body Part | Recommended PPE | Specifications & Notes |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable minimum requirement for incidental contact.[3][4][5] For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves.[5] Always inspect gloves before use and change them immediately if contaminated. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing.[6] Ensure they meet ANSI Z87.1 standards.[5][7] |
| Face | Face shield | A face shield, worn in addition to safety goggles, is recommended when handling larger quantities or when there is a significant risk of splashes.[6][7] |
| Body | Laboratory coat | A standard lab coat is the minimum requirement to protect clothing and skin.[5][6] Ensure it is fully buttoned. |
| Respiratory | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available or adequate, a NIOSH-approved respirator may be necessary.[7] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required in a laboratory setting to protect against spills and falling objects.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[9]
-
Prepare all necessary equipment and reagents before handling the chemical.
-
Have a designated waste container ready for disposal.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
Use compatible spatulas and glassware.
3. In Case of a Spill:
-
For small spills, use an absorbent material to clean the area while wearing appropriate PPE.[10]
-
Place all contaminated materials in a sealed container for hazardous waste disposal.[10]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
-
Chemical Waste: Dispose of 4-Amino-2-(methylthio)thiazole-5-carbonitrile and any contaminated materials as hazardous waste in a clearly labeled, sealed container.[9][11] Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Labware: Decontaminate glassware that has come into contact with the compound. A bleach solution may be effective for oxidizing residual thioether compounds.[10][12] Dispose of heavily contaminated disposable labware as hazardous waste.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[10]
Experimental Workflow
References
- 1. 4-Amino-2-(methylthio)thiazole-5-carbonitrile | 39736-28-2 [sigmaaldrich.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. ISOLAB | NITRILE GLOVES FOR CHEMICAL PROTECTION - ISOLAB Laborgeräte GmbH [isolab.de]
- 4. PPE Nitrile Acid-Resistant Gloves for Lab Safety [flinnsci.ca]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 9. fishersci.com [fishersci.com]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. fishersci.com [fishersci.com]
- 12. reddit.com [reddit.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
